Emoxypine
Description
Properties
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDYIGSCHWQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13258-59-8 (mono-hydrochloride) | |
| Record name | Emoxipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40178313 | |
| Record name | Emoxipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-75-2 | |
| Record name | Emoxipin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emoxipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emoxipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-6-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMOXYPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethyl-6-methyl-3-hydroxypyridine, a compound of significant interest in the pharmaceutical industry. The document details the core chemical reactions, presents quantitative data from various reported methodologies, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to clearly illustrate the synthesis process.
Core Synthesis Pathway
The most prevalent industrial and laboratory-scale synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is based on the Ledicke rearrangement.[1] This pathway involves the reaction of an acylfuran, specifically 5-methyl-2-propionylfuran, with an aqueous solution of ammonia (B1221849). The reaction is typically conducted in an autoclave under elevated temperature and pressure in the presence of a catalyst.[1][2]
The overall reaction transforms the furan (B31954) ring into a pyridine (B92270) ring, resulting in the desired 3-hydroxypyridine (B118123) derivative. Subsequent purification steps are crucial to isolate the final product with high purity, suitable for pharmaceutical applications such as the production of Mexidol or Emoxypine.[1]
Visualization of the Core Synthesis Pathway
The following diagram illustrates the primary synthesis route from 5-methyl-2-propionylfuran to 2-ethyl-6-methyl-3-hydroxypyridine.
Caption: General synthesis pathway of 2-ethyl-6-methyl-3-hydroxypyridine.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the catalyst, reaction conditions, and subsequent purification methods. The following table summarizes quantitative data from various reported synthesis protocols.
| Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) | Yield (%) | Reference |
| 5-methyl-2-propionylfuran | Ammonium (B1175870) salts | 150-200 | 25-50 kgf/cm² | 100-120 min | - | - | [1] |
| 5-methyl-2-propionylfuran | Ammonium phosphate (B84403) and p-toluenesulfonic acid | - | - | - | 94.8 | 91.62 | [2] |
| 5-methyl-2-propionylfuran | Ammonia and alkylsulfonate | 170-210 | 28-38 | - | 89.07 | 77.61 | [2] |
| 5-methyl-2-propionylfuran | Ammonium chloride and triethyl benzyl (B1604629) ammonium resin | 170 | 3.0 Mpa | 10h | - | 74 | [3] |
| 5-methyl-2-propionylfuran | Ammonium chloride and tributyl benzyl ammonium resin | 170 | 3.0 Mpa | 10h | - | 73 | [3] |
| 5-methyl-2-propionylfuran | Ammonium chloride | 150 | - | 16h | - | 44.5 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine.
Protocol 1: Synthesis using Ammonium Salts as Catalyst [1]
-
Reaction: 5-methyl-2-propionylfuran is reacted with a 5-25% aqueous solution of ammonia in an autoclave. The reaction is carried out in the presence of ammonium salts as a catalyst at a temperature of 150-200 °C and a pressure of 25-50 kgf/cm².
-
Isolation of Technical Product: After holding for 100-120 minutes, the reaction mass is cooled to no more than 75 °C and then further cooled to 5-10 °C. The precipitated technical 2-ethyl-6-methyl-3-hydroxypyridine is filtered off.
-
Washing: The filtered product is washed with chilled methylene (B1212753) chloride and squeezed to obtain a wet sediment.
Protocol 2: Purification of Technical 2-ethyl-6-methyl-3-hydroxypyridine [1]
-
Acidification: A suspension of the technical product in water is treated with 36% hydrochloric acid with stirring until the precipitate completely dissolves, achieving a pH of 2.5-3.0.
-
Decolorization: Activated carbon and sodium dithionite (B78146) are added to the solution, which is then stirred for 30 minutes and filtered.
-
Salting Out: The filtered solution is heated to 40-45 °C, and sodium chloride is added with stirring until completely dissolved. The solution is then filtered to remove mechanical impurities.
-
Crystallization: The solution is cooled to 30 °C, seeded with 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride crystals, and cooling is continued with stirring to 5-10 °C.
-
Isolation of Hydrochloride Salt: The precipitated hydrochloride salt is kept under occasional stirring for 3-4 hours, then filtered, washed with a 25% sodium chloride solution, followed by washing with chilled isopropyl alcohol.
-
Drying: The final product is dried under vacuum.
Protocol 3: Synthesis using a Co-catalyst System [2]
-
Reaction: 5-methyl-2-propionylfuran is reacted with aqueous ammonia in the presence of disubstituted ammonium phosphate as a catalyst and p-toluenesulfonic acid as a co-catalyst.
-
Isolation: After the reaction, the hot reaction mass is filtered to remove the catalyst.
-
Crystallization: The filtrate is cooled to between -5 and -10 °C to crystallize the product.
-
Washing and Collection: The product is filtered off and washed with chilled acetone.
Alternative Synthesis Routes
While the reaction of 5-methyl-2-propionylfuran with ammonia is the most common, other methods for synthesizing 2-ethyl-6-methyl-3-hydroxypyridine have been reported. These include:
-
The reaction of 2,6-lutidine with ethyl vinyl ether in the presence of p-toluenesulfonic acid, followed by hydrogenation.[4]
-
The reaction of 2,6-lutidine with ethylene (B1197577) oxide in the presence of sulfuric acid, followed by dehydration.[4]
These alternative routes may offer advantages in specific laboratory settings but are less common on an industrial scale.
Conclusion
The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is a well-established process, with the reaction of 5-methyl-2-propionylfuran and ammonia being the most commercially viable method. The yield and purity of the final product are highly sensitive to the choice of catalyst, reaction conditions, and the effectiveness of the purification protocol. For drug development professionals, careful optimization of these parameters is critical to ensure a high-quality active pharmaceutical ingredient. Further research into novel catalytic systems could lead to more efficient and environmentally friendly synthesis pathways.
References
- 1. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]
- 2. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 3. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 4. sincerechemical.com [sincerechemical.com]
Emoxypine as a Pyridoxine (Vitamin B6) Analogue: A Technical Guide
Abstract
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a synthetic compound structurally analogous to pyridoxine (B80251) (a vitamer of Vitamin B6).[1][2][3] Despite this structural resemblance, their biochemical roles and mechanisms of action diverge significantly. Pyridoxine is an essential nutrient, a precursor to the vital coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is indispensable for a vast array of metabolic processes.[4][5][6] In contrast, this compound functions primarily as a direct antioxidant and membrane-protective agent.[1][7][8] This technical guide provides an in-depth analysis of this compound, comparing its chemical properties, mechanism of action, pharmacokinetics, and therapeutic applications to its natural analogue, pyridoxine, for an audience of researchers and drug development professionals.
Structural and Chemical Comparison
This compound and pyridoxine share a common 3-hydroxypyridine (B118123) core structure, which is the basis for their classification as analogues.[9][10][11] However, the substitutions on the pyridine (B92270) ring are different, leading to distinct chemical properties and biological activities. This compound features an ethyl group at the 2-position and a methyl group at the 6-position, whereas pyridoxine has hydroxymethyl groups at positions 4 and 5, and a methyl group at position 2.
| Property | This compound | Pyridoxine (Vitamin B6) |
| IUPAC Name | 2-Ethyl-6-methyl-3-hydroxypyridine | 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO₃ |
| Molar Mass | 137.18 g·mol⁻¹ | 169.18 g·mol⁻¹ |
| CAS Number | 2364-75-2 | 65-23-6 |
| Key Structural Difference | Ethyl group at C2, no substituents at C4, C5 | Hydroxymethyl groups at C4 and C5 |
Mechanism of Action: Antioxidant vs. Coenzyme
The primary functional distinction between this compound and pyridoxine lies in their mechanism of action. This compound exerts direct pharmacological effects, whereas pyridoxine's activity is mediated through its conversion to the active coenzyme, PLP.
This compound: A Direct Antioxidant and Membranotropic Agent
This compound's therapeutic effects are largely attributed to its potent antioxidant and membrane-protective properties.[1][7][9] It is not a precursor for coenzyme synthesis but acts directly to mitigate oxidative stress and stabilize cellular membranes.
Key Mechanisms:
-
Inhibition of Free Radical Oxidation: this compound directly inhibits the oxidation of biomembrane lipids and scavenges free radicals.[1][7][8]
-
Enzyme Activity Modulation: It increases the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[1][9][12] Conversely, it can inhibit pro-oxidative enzymes like cyclooxygenase and lipoxygenase.[1]
-
Membrane Stabilization: this compound stabilizes the structure of cell membranes, including those of erythrocytes and platelets, by influencing the lipid bilayer and modulating the activity of membrane-bound enzymes like acetylcholinesterase and adenylate cyclase.[1][9]
-
Receptor Complex Modulation: It can modulate the receptor complexes of the brain, including benzodiazepine, GABA, and acetylcholine (B1216132) receptors, by increasing their binding affinity.[1]
-
Neuromodulation: this compound has been shown to increase the dopamine (B1211576) content in the brain.[1][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About: this compound [dbpedia.org]
- 3. This compound (like B6)? - Rapamycin Longevity News [rapamycin.news]
- 4. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. droracle.ai [droracle.ai]
- 7. predatornutrition.com [predatornutrition.com]
- 8. researchgate.net [researchgate.net]
- 9. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoxypine's Free Radical Scavenging Prowess: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the free radical scavenging mechanisms of Emoxypine (also known as Mexidol or 2-ethyl-6-methyl-3-hydroxypyridine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core antioxidant activities of this compound, supported by available data and detailed experimental methodologies.
Executive Summary
This compound, a synthetic antioxidant with a 3-hydroxypyridine (B118123) structure, exhibits significant potential in mitigating oxidative stress.[1][2] Its primary mechanism of action revolves around the direct scavenging of a variety of reactive oxygen species (ROS), inhibition of lipid peroxidation, and chelation of pro-oxidant metal ions.[1][2][3] Furthermore, this compound has been shown to enhance the activity of endogenous antioxidant enzymes, providing a multi-faceted defense against free radical damage. While specific quantitative data on its scavenging activity across all standard assays is not extensively reported in publicly available literature, comparative studies and research on analogous compounds provide valuable insights into its efficacy.
Core Mechanisms of Free Radical Scavenging
This compound's antioxidant activity is attributed to its unique chemical structure, which facilitates several scavenging mechanisms.
Direct Radical Scavenging
The hydroxyl group on the pyridine (B92270) ring is the primary site of action for neutralizing free radicals. This compound can donate a hydrogen atom to quench reactive species, thereby stabilizing them and terminating damaging chain reactions. This activity has been demonstrated against various ROS.[3]
Inhibition of Lipid Peroxidation
This compound is a potent inhibitor of lipid peroxidation, a critical process in cellular damage where free radicals attack lipids in cell membranes.[2][4] By interrupting the lipid peroxidation chain reaction, this compound helps maintain the integrity and fluidity of cell membranes.
Metal Ion Chelation
This compound has been shown to chelate iron ions (Fe²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1][3] By binding to these metal ions, this compound prevents them from participating in oxidative reactions.
Enhancement of Endogenous Antioxidant Systems
In addition to its direct scavenging activities, this compound has been reported to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[2][5] This dual action of direct scavenging and bolstering the body's natural antioxidant defenses makes this compound a robust antioxidant agent.
Quantitative Antioxidant Activity
While specific IC50 values for this compound in common antioxidant assays are not widely published, data from comparative studies and research on structurally similar 3-hydroxypyridine derivatives provide an indication of its potential activity.
| Antioxidant Assay | Test Compound(s) | IC50 Value (mM) | Reference Compound | IC50 Value (mM) | Source |
| DPPH Radical Scavenging | 3-hydroxypyridine-4-one derivatives (HP3, HP4) | ~0.05 - 0.1 | Kojic Acid | > 2 | [3] |
| Qualitative Ranking | |||||
| Assay | Compound Ranking (Highest to Lowest Activity) | Source | |||
| Chemiluminescence (various models) | Mexidol > Emoxipine > Proxipin | [3] |
Note: The IC50 values for 3-hydroxypyridine-4-one derivatives are provided as an estimate of the potential activity of 3-hydroxypyridine compounds. The qualitative ranking is based on a direct comparative study.
Experimental Protocols and Methodologies
This section details the experimental protocols for key assays used to evaluate the free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.
-
Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the scavenging of the pre-generated ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically at approximately 734 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a microplate well or cuvette.
-
Add a larger volume of the diluted ABTS•+ solution.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
ABTS Assay Workflow
Superoxide Radical (O₂•⁻) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are generated in situ.
Principle: A common method involves the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product. The inhibition of this reduction by an antioxidant is measured spectrophotometrically at approximately 560 nm.[6][7]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer).
-
Prepare various concentrations of the test compound (this compound) and a standard.
-
-
Assay Procedure:
-
In a reaction vessel, mix the NADH solution, NBT solution, and the test compound/standard.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
-
Measurement:
-
Measure the absorbance of the formazan product at 560 nm.
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the antioxidant.
-
The IC50 value is determined from the resulting data.
-
Superoxide Radical Scavenging Principle
Signaling Pathways and Logical Relationships
This compound's free radical scavenging activity is a key component of its broader neuroprotective and cellular protective effects. The following diagram illustrates the central role of radical scavenging in mitigating cellular damage.
This compound's Role in Cellular Protection
Conclusion
This compound demonstrates a robust and multi-faceted mechanism for scavenging free radicals and mitigating oxidative stress. Its ability to directly neutralize reactive oxygen species, inhibit lipid peroxidation, chelate pro-oxidant metals, and enhance the body's own antioxidant defenses positions it as a significant compound in the development of therapies for conditions associated with oxidative damage. While further research is needed to quantify its scavenging activity with greater precision across a range of standardized assays, the existing evidence strongly supports its potent antioxidant properties. This technical guide provides a foundational understanding of this compound's free radical scavenging capabilities and the experimental frameworks for its evaluation.
References
- 1. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
The Neuroprotective Effects of Emoxypine on Neuronal Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt are synthetic compounds with a structural similarity to pyridoxine (B80251) (Vitamin B6).[1][2] Widely recognized for its antioxidant properties, this compound has demonstrated a spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anxiolytic effects.[1][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the therapeutic intervention in a variety of neurological and neurodegenerative disorders.[2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound on neuronal cells, with a focus on quantitative data from preclinical studies, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Core Neuroprotective Mechanisms
This compound's neuroprotective effects are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It effectively inhibits the generation of reactive oxygen species (ROS) and lipid peroxidation, key contributors to neuronal damage in pathological conditions.[1][2] Furthermore, this compound has been shown to modulate the activity of membrane-bound enzymes and receptor complexes, and to increase the content of dopamine (B1211576) in the brain, contributing to its neuroprotective and cognitive-enhancing effects.[1]
Quantitative Analysis of Neuroprotective Effects
In Vivo Neuroprotective Effects of this compound Succinate in a Zebrafish Model
A study investigating the effects of this compound succinate in a zebrafish model of iron overload-induced neurodegeneration demonstrated significant dose-dependent improvements in various behavioral and molecular parameters.[4]
Table 1: Effects of this compound Succinate on Oxidative Stress Markers and Acetylcholinesterase Activity in Zebrafish Brain [4]
| Parameter | Control | Iron Overload | Iron Overload + this compound (4 mg/L) | Iron Overload + this compound (8 mg/L) | Iron Overload + this compound (12 mg/L) |
| Malondialdehyde (MDA) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Superoxide Dismutase (SOD) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Catalase (CAT) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Glutathione (GSH) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Acetylcholinesterase (AChE) Activity | Normal | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data presented in this table is a qualitative summary based on the reported significant reductions and increases in the study.[4] Specific numerical values were not provided in the abstract.
Table 2: Effects of this compound Succinate on Key Signaling Proteins in Zebrafish Brain [4]
| Protein | Control | Iron Overload | Iron Overload + this compound (4 mg/L) | Iron Overload + this compound (8 mg/L) | Iron Overload + this compound (12 mg/L) |
| CDK-5 | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| GSK-3β | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| NLRP3 | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| IL-1β | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table summarizes the reported significant reductions in the expression of these proteins following this compound treatment.[4] Precise quantitative data was not available in the abstract.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuroinflammation and neuronal apoptosis.
CDK5/GSK3-β Signaling Pathway
The Cyclin-Dependent Kinase 5 (CDK5)/Glycogen Synthase Kinase 3 Beta (GSK3-β) pathway is critically involved in neuronal development, synaptic plasticity, and apoptosis. Aberrant activation of this pathway is linked to neurodegenerative diseases. This compound has been shown to downregulate the expression of both CDK5 and GSK3-β, suggesting a potential mechanism for its neuroprotective effects.[4]
NLRP3 Inflammasome Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), leading to neuroinflammation. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these inflammatory mediators.[4]
Experimental Protocols
Detailed experimental protocols for in vitro studies specifically investigating this compound's neuroprotective effects are not extensively documented in readily available scientific literature. However, based on standard methodologies for assessing neuroprotection, the following protocols can be adapted for the evaluation of this compound.
In Vitro Neuroprotection Assay using SH-SY5Y or PC12 Cells
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress or glutamate-induced excitotoxicity.
References
- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOX2/NLRP3-Inflammasome-Dependent Microglia Activation Promotes As(III)-Induced Learning and Memory Impairments in Developmental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Cardioprotective Benefits of Emoxypine in Ischemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myocardial ischemia and the subsequent reperfusion injury represent a significant challenge in cardiovascular medicine, characterized by a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, and cellular necrosis. Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt, Mexidol, have emerged as potent synthetic antioxidants with significant cardioprotective potential. This document provides a comprehensive technical overview of the efficacy of this compound in preclinical ischemia models. It details the underlying mechanisms of action, summarizes key quantitative outcomes from animal studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The evidence presented underscores this compound's role as a membrane protector, a modulator of mitochondrial respiration, and an inhibitor of free-radical oxidation, highlighting its promise in the development of novel cardioprotective therapies.
Mechanism of Action
This compound exerts its cardioprotective effects through a multi-faceted mechanism primarily centered on its potent antioxidant and membrane-stabilizing properties. In the context of myocardial ischemia-reperfusion (I/R) injury, its actions are critical in mitigating the cellular damage induced by oxygen deprivation and subsequent reoxygenation.
-
Inhibition of Free-Radical Oxidation: this compound directly scavenges free radicals and inhibits the lipid peroxidation of biomembranes. This action is crucial for preserving the integrity of cellular and mitochondrial membranes during the oxidative burst that accompanies reperfusion.[1][2]
-
Modulation of Mitochondrial Function: The succinate component in this compound's salt form can act as an energy-rich substrate, which is oxidized by succinate dehydrogenase (Complex II) in the mitochondria.[3] Under hypoxic conditions, this process can counteract the reduction of Complex I activity, thereby helping to maintain ATP synthesis and mitochondrial integrity.[3] It helps to increase the coupling of oxidative phosphorylation and mitochondrial respiration.[3]
-
Enzyme and Receptor Modulation: this compound can modulate the activity of various membrane-bound enzymes and receptor complexes, including benzodiazepine, GABA, and acetylcholine (B1216132) receptors, by increasing their binding ability.[1] It also increases the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][4]
-
Anti-inflammatory and Anti-aggregant Effects: The compound inhibits the synthesis of pro-inflammatory leukotrienes and increases the prostacyclin/thromboxane A2 ratio, which contributes to an anti-thrombotic effect.[1] It has been shown to suppress platelet aggregation at therapeutic concentrations.[3]
Quantitative Data from Preclinical Ischemia Models
The cardioprotective efficacy of this compound has been quantified in several animal models of myocardial ischemia. The data consistently demonstrate a reduction in infarct size and an improvement in cardiac biomarkers.
Table 1: Effect of this compound on Infarct Size and Cardiac Biomarkers
| Animal Model | Ischemia/Reperfusion Protocol | This compound Dosage | Key Quantitative Finding | Citation |
|---|---|---|---|---|
| Anesthetized Dogs | 180-min coronary artery occlusion followed by reperfusion | 10 mg/kg (IV) | Resulted in infarct size limitation and reduction in plasma Creatine (B1669601) Kinase (CK) activity. | [5] |
| Anesthetized Dogs | 180-min coronary artery occlusion followed by reperfusion | 40 mg/kg (IV) | Attenuated the protective effect on infarct size; CK activity was higher than control. |[5] |
Table 2: Effect of this compound on Oxidative Stress Parameters
| Patient/Animal Model | Condition | This compound Dosage | Key Quantitative Finding | Citation |
|---|---|---|---|---|
| Patients with Chronic Cardiac Insufficiency | Combined therapy with nitrates and corinfar | 40 mg daily | Reduced concentration of primary and secondary lipid peroxidation products to control levels. | [6] |
| Patients with Postinfarct Cardiosclerosis | Combined therapy | Not specified | Produced a normalizing effect on oxidative stress. |[7] |
Note: The dose-dependent effect observed in dogs suggests an optimal therapeutic window for this compound's cardioprotective benefits.[5]
Experimental Protocols
A standardized experimental protocol is crucial for evaluating the cardioprotective effects of compounds like this compound. The left anterior descending (LAD) coronary artery ligation model in rats is a widely accepted and utilized method.[8][9]
Representative Protocol: Myocardial Ischemia/Reperfusion in Rats
-
Animal Model: Male Sprague Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained to ensure the absence of pain and distress. Common protocols include:
-
Intraperitoneal injection of a ketamine (50–100 mg/kg) and xylazine (B1663881) (5–10 mg/kg) combination.[8][9]
-
Inhalation of isoflurane (B1672236) (e.g., 5% for induction, 2.5% for maintenance).[9]
-
-
Surgical Procedure (Thoracotomy and LAD Ligation):
-
The anesthetized rat is intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed, typically at the third or fourth intercostal space, to expose the heart.[10]
-
The pericardium is opened, and the LAD artery is identified.
-
A suture (e.g., 6-0 silk) is passed underneath the LAD artery.
-
For an ischemia-reperfusion model, the suture is tightened using a snare to occlude the artery for a defined period (e.g., 30-45 minutes). Successful occlusion is confirmed by the visible blanching of the myocardial tissue.
-
After the ischemic period, the snare is released to allow for reperfusion (e.g., 2 hours to 24 hours).[10]
-
-
Drug Administration:
-
This compound Group: this compound is administered, typically intravenously or intraperitoneally, at a predetermined time point (e.g., just before reperfusion or during the ischemic period).
-
Control Group: A vehicle (e.g., saline) is administered following the same protocol as the treatment group.
-
Sham Group: Animals undergo the entire surgical procedure, including the placement of the suture, but the LAD is not occluded.[10]
-
-
Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR). The heart is then sliced and stained with triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is expressed as a percentage of the AAR.
-
Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as Creatine Kinase (CK) and Troponin.
-
Histology & Molecular Analysis: Myocardial tissue is collected for histological examination and analysis of oxidative stress markers, inflammatory cytokines, and key signaling proteins.
-
Core Signaling Pathways
Ischemia-reperfusion injury is intrinsically linked to mitochondrial dysfunction. During ischemia, the accumulation of succinate primes the mitochondria for a burst of reactive oxygen species (ROS) upon reoxygenation via reverse electron transport (RET) at Complex I.[11] this compound's cardioprotective effects are directly tied to its ability to mitigate these detrimental mitochondrial events.
The succinate-containing derivatives of 3-hydroxypyridine, like this compound succinate, are considered energotropic, providing an energy-rich substrate.[3] The succinate component can be oxidized by succinate dehydrogenase (MEC II), a process that counteracts the reduction of mitochondrial enzyme complex I (MEC I) during hypoxia, thereby helping to maintain ATP synthesis and reduce the substrate pressure that leads to ROS generation.[3] By inhibiting the generation of free radicals and boosting the activity of endogenous antioxidant systems, this compound helps preserve mitochondrial function and prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death.[3][11][12]
Conclusion and Future Directions
The available preclinical data strongly support the cardioprotective benefits of this compound in ischemia models. Its primary mechanisms—antioxidant activity, mitochondrial support, and membrane stabilization—directly counter the core drivers of ischemia-reperfusion injury. The quantitative evidence, though limited in scope, consistently points towards a reduction in myocardial damage.
For drug development professionals, this compound represents a compelling candidate for further investigation. Future research should focus on:
-
Dose-Optimization Studies: Elucidating the optimal therapeutic window to maximize efficacy and avoid the paradoxical effects seen at higher doses.[5]
-
Chronic Ischemia Models: Evaluating its effectiveness in models of chronic heart failure and ischemic cardiomyopathy.
-
Combination Therapies: Assessing synergistic effects when combined with current standard-of-care treatments for myocardial infarction.
By leveraging detailed experimental protocols and a deeper understanding of its molecular pathways, the full therapeutic potential of this compound can be explored for clinical translation in the fight against ischemic heart disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Emoxipin in reperfusion of ischemic myocardium in dogs: effects on infarct size and plasma creatine kinase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The significance of the antioxidant properties of emoxipin in the combined treatment of patients with chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Efficacy of this compound in combined therapy for elderly patients with postinfarct cardiosclerosis and heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The establishment of rat model in myocardial ischemia with psychological stress - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 11. Mitochondrial Damage in Myocardial Ischemia/Reperfusion Injury and Application of Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Emoxypine's Modulation of GABAergic and Glutamatergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), and its succinate (B1194679) salt known as Mexidol, is a compound with a well-documented profile as an antioxidant and membrane-protective agent.[1][2] Beyond these primary functions, emerging evidence indicates that this compound also exerts significant modulatory effects on the central nervous system's primary inhibitory and excitatory neurotransmitter systems: the GABAergic and glutamatergic systems, respectively. This technical guide provides an in-depth analysis of these effects, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying neurochemical pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental to maintaining neuronal homeostasis and cognitive function. Dysregulation of this balance is implicated in a wide range of neurological and psychiatric disorders. This compound, with its neuroprotective properties, has been investigated for its potential to restore this equilibrium. This document synthesizes the current understanding of this compound's interaction with GABA and glutamate (B1630785) receptors and associated signaling pathways.
Modulation of the Glutamatergic System
This compound has been shown to attenuate glutamatergic neurotransmission, primarily through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic plasticity and excitotoxicity.
Quantitative Data: Inhibition of Excitatory Postsynaptic Currents
Electrophysiological studies have provided direct quantitative evidence of this compound's inhibitory effect on glutamatergic activity. The following table summarizes the key findings from a pivotal study by Motin et al. (2012).
| Parameter Measured | Brain Region | This compound (Mexidol) Concentration | % Depression of EPSC (Mean ± SD) | Reference |
| Excitatory Postsynaptic Current (EPSC) | Medial Vestibular Nucleus | 5 mM | 96 ± 2% | [3] |
| Excitatory Postsynaptic Current (EPSC) | Hippocampal CA1 Pyramidal Neurons | 2.5 - 5 mM | 94 ± 3% | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices
The following is a representative protocol for measuring NMDA receptor-mediated currents in brain slices, a technique central to obtaining the data presented above.
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors in specific neuronal populations.
Materials:
-
Animal model (e.g., young male albino rats)
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF)
-
Recording ACSF (oxygenated)
-
Internal pipette solution (e.g., cesium-based solution to block potassium channels)
-
This compound succinate (Mexidol)
-
NMDA receptor antagonist (e.g., MK-801)
-
AMPA receptor antagonist (e.g., CNQX)
-
Vibratome or tissue slicer
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal in accordance with ethical guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the desired brain region (e.g., hippocampus, medulla oblongata) onto the vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thickness).
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least one hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse with oxygenated recording ACSF.
-
Identify the target neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) microscopy.
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Approach a target neuron with the pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the magnesium block).
-
Stimulate afferent fibers (e.g., Schaffer collaterals for CA1 neurons) with a bipolar electrode to evoke synaptic responses.
-
Record baseline EPSCs.
-
Bath-apply this compound at the desired concentration (e.g., 2.5-5 mM) and record the changes in EPSC amplitude.
-
To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist like MK-801 and observe the reduction in the this compound-induced depression of the EPSC. An AMPA receptor antagonist like CNQX can be used as a control.[3]
-
-
Analysis:
-
Measure the peak amplitude of the evoked EPSCs before and after this compound application.
-
Calculate the percentage of depression of the EPSC amplitude.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathway: this compound's Attenuation of Glutamatergic Neurotransmission
References
An In-Depth Technical Guide: The Antihypoxic Effects of Emoxypine on Tissue Oxygen Utilization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Hypoxia, a condition of inadequate oxygen supply at the tissue level, disrupts cellular energy metabolism and can lead to irreversible cell damage and organ failure. Emoxypine, particularly in its succinate (B1194679) salt form (Mexidol), is a synthetic compound demonstrating significant antihypoxic and antioxidant properties.[1][2] This technical guide provides a detailed examination of the core mechanisms by which this compound improves tissue oxygen utilization, focusing on its dual-action pharmacological profile. The 3-hydroxypyridine (B118123) moiety confers potent antioxidant and membrane-protective effects, while the succinate component directly participates in mitochondrial energy metabolism to counteract hypoxic stress.[3][4] This document synthesizes quantitative data from preclinical studies, details key experimental methodologies for evaluating antihypoxic agents, and visualizes the critical signaling pathways involved.
The Cellular Challenge of Hypoxia
Under normal aerobic conditions, cells efficiently produce adenosine (B11128) triphosphate (ATP) through glycolysis and, predominantly, mitochondrial oxidative phosphorylation. The mitochondrial electron transport chain (ETC) utilizes oxygen as the final electron acceptor. Hypoxia disrupts this process profoundly:
-
ETC Inhibition: Reduced oxygen availability inhibits ETC Complex IV, leading to a backup of electrons, a decrease in the proton gradient, and a subsequent reduction in ATP synthesis. This also leads to the inhibition of upstream components like Complex I.
-
Metabolic Shift: Cells are forced to rely on anaerobic glycolysis for ATP production, a far less efficient process that results in the accumulation of lactic acid and a decrease in intracellular pH.[5]
-
Oxidative Stress: The dysfunctional ETC becomes a major source of reactive oxygen species (ROS), which cause significant damage to lipids, proteins, and nucleic acids, exacerbating cellular injury.[6]
-
HIF-1α Stabilization: In response to low oxygen, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. It translocates to the nucleus and promotes the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, representing the cell's long-term adaptive response to hypoxia.[7][8]
This compound's Dual-Action Mechanism
This compound succinate is uniquely positioned to counteract hypoxia through a two-pronged approach stemming from its chemical structure: a 3-hydroxypyridine base and a succinate salt.[3]
-
3-Hydroxypyridine (Antioxidant): This component is a powerful antioxidant. It directly scavenges free radicals, inhibits lipid peroxidation, and chelates metal ions like Fe2+ and Cu(II), which can catalyze the formation of ROS.[6][9] This action protects the integrity of cellular and mitochondrial membranes, preserving the function of membrane-bound enzymes and receptors.[10]
-
Succinate (Metabolic Substrate): The succinate moiety serves as a direct substrate for the Krebs cycle and the ETC. This is the cornerstone of this compound's antihypoxic effect on tissue oxygen utilization.[3]
Core Mechanism: Enhancing Mitochondrial Respiration via the Succinate Oxidase Pathway
The primary antihypoxic action of this compound succinate is its ability to maintain mitochondrial function when the conventional pathway is impaired.
Under hypoxic conditions, the activity of NADH-dependent dehydrogenases and ETC Complex I is reduced. This compound delivers exogenous succinate, which is oxidized by Succinate Dehydrogenase (SDH), also known as ETC Complex II. This process bypasses Complex I, donating electrons directly to ubiquinone (Coenzyme Q) and allowing the ETC to continue functioning downstream (Complexes III and IV), thereby maintaining the proton gradient required for ATP synthesis.[1] This activation of the "succinate oxidase pathway" increases the coupling of oxidative phosphorylation and mitochondrial respiration, preserving cellular energy production even under low-oxygen stress.[1]
Caption: this compound's dual action in hypoxic mitochondria.
Signaling and Broader Pharmacological Effects
While direct metabolic intervention is its core antihypoxic function, this compound's components may engage in cellular signaling:
-
GPR91 (SUCNR1) Signaling: Succinate is a natural ligand for the G-protein-coupled receptor 91 (GPR91), now known as SUCNR1.[11] This receptor is expressed in various tissues, including neurons and astrocytes.[12] Activation of GPR91 by succinate, which accumulates during hypoxia, can trigger signaling cascades that promote angiogenesis and tissue recovery.[1][12][13] The succinate from this compound could potentially activate this pathway, contributing to long-term adaptation and repair in ischemic tissues.
-
HIF-1α Pathway Context: this compound's primary role is not the direct modulation of the HIF-1α pathway. Instead, it provides immediate metabolic support that helps cells survive the acute phase of hypoxia while the HIF-1α-mediated genetic reprogramming for long-term adaptation occurs. However, some studies suggest Mexidol may enhance the expression of HIF-1α under hypoxic conditions, potentially aiding this adaptive response.[3]
Caption: Overview of the HIF-1α signaling pathway.
Quantitative Efficacy Data
Preclinical studies provide quantitative evidence of this compound's protective effects in various models of hypoxia and ischemia.
Table 1: Effects of this compound on Survival and Biochemical Markers in Animal Models of Hypoxia/Ischemia
| Animal Model | Drug/Dose | Key Outcome(s) | Result | Reference(s) |
|---|---|---|---|---|
| Rats with Skin Ischemia | Mexidol (25 mg/kg, 3 days) | Enzyme Activity | Decrease in Aspartate Transaminase (AST) and Creatine Phosphokinase (CPK) | [1] |
| Rats with Ischemic Stroke | Mexidol (100 mg/kg, 7 days, i.p.) | Ischemic Damage | Exerted a significant anti-ischemic effect | [1] |
| Rats with Acute Pancreatitis | Mexidol (100 mg/kg) | Survival | Life span extension by 17-22% | [1] |
| Rats with Acute Normobaric Hypoxia | Mexidol (100 mg/kg) | Survival | Life span extension by 19-27% | [1] |
| Rats (Forced Swim Test) | Mexidol | Blood Lactate (B86563) | Prevented a sharp rise in lactate levels post-exercise |[1][14] |
Table 2: Effects of this compound on Cellular and Enzymatic Activity
| System/Assay | Drug/Dose | Parameter Measured | Result | Reference(s) |
|---|---|---|---|---|
| In Vitro (Rat Liver) | This compound | MAO Activity | Decreased MAO-A by 34-44%; Decreased MAO-B by 9-10% | [1] |
| Rats with Combined Trauma | This compound Succinate | Leukocyte ROS Production | 39.8% decrease by day 28 | [1] |
| Rats with Combined Trauma | This compound Succinate | Mitochondrial Membrane Potential | 34.6% decrease in leukocytes with low potential by day 28 | [1] |
| In Vitro (Chemiluminescent models) | Mexidol | Antioxidant Activity | Scavenges ROS and chelates Fe2+ ions |[6] |
Key Experimental Protocols for Assessing Antihypoxic Effects
Standardized protocols are essential for evaluating the efficacy of antihypoxic drugs like this compound.
In Vivo Model: Acute Normobaric Hypoxia in Rodents
This protocol assesses the ability of a compound to increase survival time in a low-oxygen environment.
Objective: To determine if pre-treatment with this compound increases the survival time of rats exposed to a hypoxic gas mixture.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week with a 12h light/dark cycle and ad libitum access to food and water.[15][16][17]
-
Grouping: Animals are randomly assigned to groups (n=10-12/group):
-
Vehicle Control (e.g., 0.9% Saline, i.p.)
-
This compound (e.g., 50 mg/kg, i.p.)
-
This compound (e.g., 100 mg/kg, i.p.)
-
-
Drug Administration: Thirty minutes prior to hypoxic exposure, animals receive an intraperitoneal (i.p.) injection of the vehicle or this compound solution.[14]
-
Hypoxic Exposure: Animals are placed individually into a sealed, transparent normobaric chamber. A hypoxic gas mixture (e.g., 10% O₂ in nitrogen) is flushed into the chamber at a constant rate.[16][18]
-
Endpoint Measurement: The primary endpoint is the time from the start of hypoxic gas infusion to the cessation of breathing (survival time), as observed by trained personnel.
-
Data Analysis: Survival times between groups are compared using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Caption: Workflow for an in vivo acute normobaric hypoxia study.
In Vitro Model: Cellular Oxygen Consumption Rate (OCR) Assay
This protocol uses an extracellular flux analyzer (e.g., Agilent Seahorse) to measure how this compound affects mitochondrial respiration in cultured cells under simulated hypoxic conditions.
Objective: To measure the Oxygen Consumption Rate (OCR) and key parameters of mitochondrial function in cells treated with this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., neuronal cells, cardiomyocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.[19]
-
Assay Preparation: On the day of the assay, replace the culture medium with unbuffered assay medium (e.g., DMEM pH 7.4) and incubate in a non-CO₂ incubator at 37°C for 1 hour.[19]
-
Cartridge Loading: Load the injector ports of the Seahorse sensor cartridge with mitochondrial stressors and the test compound:[20]
-
Port A: this compound Succinate or Vehicle
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Assay Protocol:
-
Place the cell plate in the Seahorse analyzer and initiate the protocol.[21]
-
Measure baseline OCR and Extracellular Acidification Rate (ECAR).
-
Inject this compound/Vehicle and measure the immediate effect on OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters: ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[20][22]
-
-
Data Analysis: Analyze the OCR data to calculate basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity. Compare results between vehicle- and this compound-treated cells.
Measurement of Tissue Oxygen Tension (pO₂)
This protocol describes the direct measurement of partial pressure of oxygen in tissue to assess the impact of a drug on oxygenation.
Objective: To quantify changes in tissue pO₂ in an animal model following this compound administration.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the tissue of interest (e.g., skeletal muscle, cerebral cortex). Maintain body temperature.
-
Electrode Setup: Use a calibrated polarographic oxygen electrode (e.g., a platinum multi-wire surface electrode).[23] Polarography measures O₂ based on the electrical current generated by its reduction at a polarized cathode.[24]
-
Baseline Measurement: Gently place the electrode on the tissue surface. Allow the reading to stabilize and record baseline tissue pO₂ values. To create a pO₂ histogram, readings are taken from at least 100 different points within the target tissue.[23]
-
Drug Administration: Administer this compound intravenously (i.v.) to ensure rapid distribution.
-
Post-Dose Measurement: Continuously monitor the pO₂ at a single point or repeat the histogram measurements at set time points after drug administration.
-
Data Analysis: Compare the pre- and post-administration pO₂ values or histograms to determine the effect of this compound on tissue oxygenation. An increase in mean pO₂ or a rightward shift in the histogram indicates improved oxygen supply/utilization.[23]
Conclusion and Future Directions
This compound demonstrates robust antihypoxic effects through a compelling dual mechanism. Its 3-hydroxypyridine component mitigates oxidative damage, while its succinate moiety provides a critical substrate to maintain mitochondrial ATP production, effectively bypassing the primary site of hypoxic inhibition in the electron transport chain.[1][3] This metabolic support is crucial for preserving cellular viability and function during periods of oxygen deprivation.
Future research should focus on:
-
Clinical Validation: Expanding clinical trials to rigorously assess the efficacy of this compound in specific human hypoxic/ischemic conditions such as stroke, myocardial infarction, and high-altitude sickness.
-
Signaling Pathway Elucidation: Further investigating the role of this compound in modulating GPR91 and HIF-1α signaling pathways to understand its long-term adaptive benefits.
-
Comparative Studies: Directly comparing the efficacy of this compound against other antihypoxic agents in standardized preclinical models to better define its therapeutic potential.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of O2 in regulation of lactate dynamics during hypoxia: mathematical model and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. predatornutrition.com [predatornutrition.com]
- 11. SUCNR1 - Wikipedia [en.wikipedia.org]
- 12. G-protein-coupled receptor 91 and succinate are key contributors in neonatal postcerebral hypoxia-ischemia recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The succinate receptor GPR91 in neurons has a major role in retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Can Damage to the Rat Lung Induced by Prolonged Normobaric Hypoxia and Norepinephrine Be Reversed by Normoxic Recovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. How Agilent Seahorse XF Analyzers Work | アジレント [agilent.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Theory and methods of local tissue-pO2 monitoring in experimental angiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hamiltoncompany.com [hamiltoncompany.com]
Emoxypine's Interaction with Membrane-Bound Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a synthetic antioxidant, has garnered attention for its purported neuroprotective, anxiolytic, and anti-inflammatory properties. A significant aspect of its mechanism of action is believed to be its interaction with and modulation of membrane-bound enzymes and receptor complexes. This technical guide provides an in-depth analysis of these interactions, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While much of the literature describes qualitative modulatory effects, this guide consolidates the existing evidence to support further research and drug development efforts.
Introduction
This compound's therapeutic potential is closely linked to its ability to influence cellular signaling cascades through its effects on enzymes embedded within the cell membrane. These interactions can alter downstream pathways, impacting neurotransmission, cellular metabolism, and signal transduction. This guide focuses on this compound's interactions with key membrane-bound enzymes, including acetylcholinesterase, phosphodiesterase, adenylate cyclase, and monoamine oxidase, as well as its modulation of crucial ion channels and receptors like the GABA and NMDA receptors.
Quantitative Data on this compound's Interaction with Membrane-Bound Enzymes and Receptors
Quantitative data on the direct interaction of this compound with many of its target enzymes, such as IC50 or Ki values, are not extensively reported in the available English-language literature. However, studies have quantified its inhibitory effects on monoamine oxidase (MAO).
| Target Enzyme/Receptor | Interaction Type | Quantitative Data | Qualitative Description | Citation(s) |
| Monoamine Oxidase A (MAO-A) | Inhibition | 34-44% decrease in activity | This compound has been shown to inhibit MAO-A in vitro. | [1] |
| Monoamine Oxidase B (MAO-B) | Inhibition | 9-10% decrease in activity | This compound demonstrates a lesser inhibitory effect on MAO-B compared to MAO-A in vitro. | [1] |
| Acetylcholinesterase (AChE) | Modulation | Not Reported | This compound is stated to modulate the activity of acetylcholinesterase. | [2] |
| Phosphodiesterase (PDE) | Suppression | Not Reported | This compound is reported to have retinoprotective properties owing to the suppression of phosphodiesterase.[3] | [3] |
| Adenylate Cyclase | Modulation | Not Reported | This compound is described as a modulator of adenylate cyclase activity. | [2] |
| GABA Receptor Complex | Modulation | Not Reported | This compound is reported to modulate the receptor complexes of brain membranes, including benzodiazepine (B76468) and GABA receptors, by increasing their binding ability.[2] | [2] |
| NMDA Receptor | Suppression of Ion Currents | Not Reported | The beneficial action of this compound may be mediated by the suppression of ion currents through the NMDA receptor complex. | [3] |
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the interaction of compounds like this compound with the specified membrane-bound enzymes and receptors.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme preparation (e.g., from bovine erythrocytes)
-
Test compound (this compound) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound (this compound) in the appropriate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
Test compound solution (or vehicle for control)
-
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Workflow for AChE Activity Assay
GABA Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA receptor.
Principle: A radiolabeled ligand with known affinity for the GABA receptor (e.g., [³H]-muscimol for the GABA-A receptor) is incubated with a membrane preparation containing the receptor. The amount of radioligand displaced by the unlabeled test compound (this compound) is measured to determine the test compound's binding affinity (Ki).
Materials:
-
Tris-HCl buffer
-
Radiolabeled ligand (e.g., [³H]-muscimol)
-
Unlabeled test compound (this compound) at various concentrations
-
Brain membrane preparation (e.g., from rat cortex)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare brain membrane homogenates.
-
In test tubes, combine the membrane preparation, radiolabeled ligand, and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by each concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing drug to the affinity of the radioligand.
GABA Receptor Binding Assay Workflow
Signaling Pathways Modulated by this compound
cAMP Signaling Pathway
This compound's modulation of adenylate cyclase and phosphodiesterase directly impacts the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.
-
Adenylate Cyclase: This enzyme catalyzes the conversion of ATP to cAMP. This compound's modulatory effect can either increase or decrease the production of cAMP.
-
Phosphodiesterase (PDE): This enzyme degrades cAMP to AMP. This compound's reported suppressive effect on PDE would lead to an accumulation of cAMP.
The resulting change in cAMP levels affects the activity of Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors, ion channels, and enzymes, thereby altering cellular function.
This compound's Modulation of the cAMP Pathway
Neurotransmitter Receptor Signaling
This compound influences key neurotransmitter systems by interacting with their receptors.
-
GABA Receptor: By reportedly increasing the binding ability of GABA receptors, this compound may enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
-
NMDA Receptor: this compound is suggested to suppress the ion currents through the NMDA receptor, a key player in excitatory neurotransmission. By antagonizing the NMDA receptor, this compound can reduce the influx of calcium ions, which, in excess, can lead to excitotoxicity and neuronal damage.
This compound's Modulation of Neurotransmitter Receptors
Conclusion
This compound exhibits a complex pharmacological profile characterized by its interaction with a variety of membrane-bound enzymes and receptors. While quantitative data on these interactions are limited, the available evidence consistently points to a modulatory role that can influence key signaling pathways, such as the cAMP pathway and major neurotransmitter systems. The provided experimental protocols offer a framework for future studies aimed at quantifying these interactions more precisely. A deeper understanding of the molecular mechanisms underlying this compound's effects will be crucial for its further development and clinical application.
References
Methodological & Application
Emoxypine Succinate in Rodent Research: A Detailed Guide to In Vivo Dosages and Protocols
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of emoxypine succinate (B1194679) dosage and administration in in vivo rodent studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.
This compound succinate, also known as Mexidol, is a compound with a pyridine (B92270) structure similar to pyridoxine. It has demonstrated a range of therapeutic properties, including antioxidant, neuroprotective, anti-inflammatory, and anxiolytic effects in preclinical studies.[1][2][3] Its ability to cross the blood-brain barrier makes it a compound of interest for neurological and psychiatric research.[3] This guide synthesizes findings from various rodent studies to provide clear and actionable information for future research.
Quantitative Data Summary
The following table summarizes the dosages of this compound succinate used in various in vivo rodent studies, detailing the animal model, administration route, study duration, and key findings.
| Animal Model | Drug/Compound | Dose | Route of Administration | Study Duration | Key Findings | Reference(s) |
| Adult Mongrel Rats | This compound | 6.25, 12.5, 25 mg/kg | Not Specified | Single dose | Dose-dependent decrease in immobility in forced swim test; decrease in orientational activity. | [4] |
| Adult Mongrel Rats | Mexidol (this compound Succinate) | 12.5, 25, 50 mg/kg | Not Specified | 17 days | Anxiolytic properties in an alloxan-induced diabetes model. | [4] |
| Non-linear Albino Rats & Mice | Mexidol (this compound Succinate) | 100 mg/kg | Intraperitoneal (i.p.) | Not Specified | Significant improvement in acute kidney injury and increased survival. | [4] |
| Male Albino Rats | Mexidol (this compound Succinate) | 25 mg/kg | Not Specified | 3 days | Decreased enzymatic activity associated with skin necrosis. | [4] |
| Rats | This compound Succinate | 40 mg/kg | Intraperitoneal (i.p.) | 14 days | Decreased reactive oxygen species production and leukocyte apoptosis in a trauma model. | |
| Rats | This compound Succinate | 50, 100 mg/kg | Not Specified | Not Specified | Elimination of fear and anxiety in high-stress conditions. | |
| Wistar Rats | Mexidol (this compound Succinate) | 100 mg/kg | Intravenous (i.v.) | Single dose | Studied pharmacokinetics of succinate after administration. | |
| Rats | Ethylmethylhydroxypyridine succinate | 100 mg/kg | Intraperitoneal (i.p.) | Single dose (30 min before stressor) | Investigated effects on erythrocyte acid hemolysis under acute stress. | [5][6] |
| Rats with Alloxan Diabetes | This compound, Mexidol | Doses equivalent to human therapeutic range | Not Specified | 14 days | Significant reduction in anxiety and depression manifestations. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound succinate research are provided below.
Preparation and Administration of this compound Succinate for Injection
This protocol outlines the preparation of this compound succinate for intraperitoneal or intravenous administration in rodents.
Materials:
-
This compound succinate powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound succinate based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the calculated amount of this compound succinate powder using an analytical balance.
-
Dissolve the powder in a precise volume of sterile saline or water to achieve the target concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound succinate in 1 mL of sterile saline.
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
-
Draw the solution into a sterile syringe for administration.
-
Administer the solution to the rodent via the desired route (e.g., intraperitoneal injection). The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for intraperitoneal injections in rats).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][8][9][10][11]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the test.[8]
-
Place the rodent in the center of the maze, facing an open arm.[9][11]
-
Allow the animal to explore the maze freely for a 5-minute session.[9][11]
-
Record the animal's behavior using a video tracking system or by a trained observer.[8][9]
-
Key parameters to measure include the time spent in the open arms versus the closed arms and the number of entries into each arm.[8][9] An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.[8]
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant-like activity.[12][13][14][15][16]
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Prepare a transparent glass cylinder filled with water (23-25°C) to a depth where the rodent cannot touch the bottom with its tail or feet.[12][13]
-
For rats, a pre-test session of 15 minutes is typically conducted 24 hours before the 5-minute test session.[16] For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 minutes for testing.[12]
-
Place the animal gently into the water-filled cylinder.
-
Record the duration of immobility , which is defined as the time the animal spends floating passively and making only small movements necessary to keep its head above water.[14]
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
After the test , remove the animal from the water, dry it with a towel, and return it to its home cage.[13][14]
Signaling Pathways and Mechanisms of Action
This compound succinate's therapeutic effects are attributed to its antioxidant and membrane-protective properties.[2][17][18] It acts as a free radical scavenger and inhibits lipid peroxidation.[2][18] The succinate component plays a role in cellular energy production through the Krebs cycle, which is particularly beneficial under hypoxic conditions.[18][19]
Antioxidant and Neuroprotective Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound succinate in combating oxidative stress.
Caption: Proposed mechanism of this compound succinate's antioxidant and neuroprotective effects.
Experimental Workflow for In Vivo Rodent Study
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound succinate in a rodent model.
Caption: A standard workflow for an in vivo rodent study investigating this compound succinate.
References
- 1. protocols.io [protocols.io]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevated-plus maze test [panlab.com]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Forced swimming test: [bio-protocol.org]
- 16. Forced swimming test [bio-protocol.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Emoxypine in Brain Tissue by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of emoxypine in brain tissue. The protocol provides detailed procedures for tissue homogenization, sample extraction, and chromatographic and mass spectrometric conditions. The method is suitable for pharmacokinetic studies, drug metabolism research, and neurochemical profiling in preclinical and research settings.
Introduction
This compound (2-ethyl-6-methyl-3-hydroxypyridine) is a synthetic antioxidant with neuroprotective properties.[1] It is known to inhibit the oxidation of biomembrane lipids and increase the activity of antioxidant enzymes.[1] Understanding the concentration of this compound in brain tissue is crucial for evaluating its efficacy and mechanism of action in various neurological models. This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.[2]
Experimental Workflow
Caption: Experimental workflow for this compound quantification in brain tissue.
Materials and Reagents
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat brain tissue
-
Homogenizer (e.g., bead beater)
-
Centrifuge tubes
-
HPLC vials
Sample Preparation
A reliable and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is based on a validated method using a bead-beating homogenizer.[2][3]
Protocol 1: Brain Tissue Homogenization and Protein Precipitation
-
Tissue Weighing: Accurately weigh the frozen brain tissue sample.
-
Homogenization: Place the tissue in a homogenization tube containing beads and an appropriate volume of a suitable buffer or solvent. Homogenize using a bead beater.
-
Spiking: For the calibration curve and quality control (QC) samples, spike blank brain homogenate with known concentrations of this compound and a fixed concentration of the internal standard.
-
Protein Precipitation: To the homogenate, add a precipitating agent such as acetonitrile (typically in a 1:3 or 1:4 tissue-to-solvent ratio).
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing this compound and the internal standard and transfer it to a clean tube.
-
Injection: Transfer an aliquot of the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method
Table 1: Chromatographic Conditions [2][3]
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) |
| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% formic acid in methanol |
| Gradient | Isocratic: 44% A : 56% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 min |
Table 2: Mass Spectrometric Conditions [2][3]
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 4000 triple quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 138.0 → 123.0 Amantadine (IS): m/z 152.0 → 135.0 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Method Validation
The analytical method was validated for linearity, sensitivity, accuracy, and precision.
Table 3: Method Validation Parameters [2][3]
| Parameter | Result |
| Linearity Range | 1 - 1500 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Upper Limit of Quantification (ULOQ) | 1500 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects through various mechanisms, primarily by combating oxidative stress and modulating inflammatory pathways.
Caption: Simplified signaling pathways modulated by this compound.
This compound's antioxidant activity involves the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant enzyme activity, such as catalase and glutathione peroxidase. Furthermore, recent studies suggest that this compound can modulate inflammatory cascades by interacting with the CDK5/GSK3-β signaling pathway and inhibiting the NLRP3 inflammasome, which leads to a reduction in the production of pro-inflammatory cytokines.[4]
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in brain tissue. The detailed protocol for sample preparation and analysis, along with the method validation data, demonstrates its suitability for demanding research applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.
References
- 1. Protein preparation for LC-MS/MS analysis [protocols.io]
- 2. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
Preparing Emoxypine Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt are synthetic compounds recognized for their antioxidant and membrane-protective properties.[1] this compound's mechanism of action is primarily attributed to its ability to inhibit the oxidation of biomembrane lipids and increase the activity of antioxidant enzymes.[1] It is structurally similar to pyridoxine (B80251) (Vitamin B6).[1] In cell culture experiments, this compound is utilized to investigate its protective effects against oxidative stress, a key factor in cellular aging and various pathologies. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound succinate, the form most commonly used in research.
| Property | Value | Source(s) |
| Chemical Name | 2-ethyl-6-methylpyridin-3-ol succinate | [2] |
| Synonyms | Mexidol, this compound Succinate | [2] |
| Molecular Formula | C₁₂H₁₇NO₅ | [3] |
| Molecular Weight | 255.27 g/mol | [3] |
| Appearance | White to off-white solid powder | [4] |
| Solubility in Water | 250 mg/mL (with sonication) | [3] |
| Solubility in DMSO | 30 mg/mL (with sonication) | [5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Succinate Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound succinate in DMSO. DMSO is a common solvent for preparing high-concentration stock solutions of various compounds for cell culture use.
Materials:
-
This compound succinate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound succinate:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 255.27 g/mol x 1000 mg/g = 25.53 mg
-
-
-
Weigh the this compound succinate:
-
Using a calibrated analytical balance, carefully weigh out 25.53 mg of this compound succinate powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound succinate powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
-
-
Aliquot and Store:
-
Dispense the 100 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
Protocol 2: Preparation of a 100 mM this compound Succinate Stock Solution in Water
This protocol is for preparing a water-based stock solution. This may be preferable for experiments where even low concentrations of DMSO could affect the cells.
Materials:
-
This compound succinate powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate and weigh the this compound succinate:
-
As in the previous protocol, weigh out 25.53 mg of this compound succinate for each 1 mL of stock solution to be prepared.
-
-
Dissolve in sterile water:
-
Add the appropriate volume of sterile water to the tube containing the powder.
-
Vortex thoroughly. Sonication may be required to fully dissolve the compound.[3]
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile conical tube or vial. This step is crucial for removing any potential microbial contamination from the water-based solution.
-
-
Aliquot and Store:
-
Aliquot the sterile stock solution into smaller volumes in sterile tubes.
-
Label and store at -20°C or -80°C as described in the previous protocol.[4]
-
Protocol 3: Determination of Optimal Working Concentration
The optimal working concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the ideal concentration range for your specific cell line. Based on available data, a non-toxic concentration range of 1-500 µM has been reported for HEK293 and Caco-2 cells.[6]
Procedure:
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting range for a dose-response curve could be 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, and 500 µM.
-
Remember to include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and an untreated control.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the prepared working solutions of this compound.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Function:
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT, XTT, or trypan blue exclusion).
-
Alternatively, assess a functional endpoint relevant to your research question (e.g., measurement of reactive oxygen species, analysis of protein expression).
-
-
Data Analysis:
-
Plot the results to determine the concentration range that provides the desired biological effect without causing significant cytotoxicity.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound's antioxidant signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [An effect of mexidol on the expression of the transcription factor Nrf2 in the rat cerebral cortex in ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Emoxypine as a Positive Control for In Vitro Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant potential of novel therapeutic agents is a critical component of drug discovery and development. The use of a reliable positive control is paramount for the validation and interpretation of in vitro antioxidant assays. Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a synthetic antioxidant, presents as a valuable candidate for this role due to its well-documented free-radical scavenging and membrane-protecting properties.[1] This application note provides detailed protocols for employing this compound as a positive control in several common antioxidant assays.
Mechanism of Action of this compound as an Antioxidant
This compound, a 3-hydroxypyridine (B118123) derivative, exerts its antioxidant effects through multiple mechanisms:
-
Direct Free Radical Scavenging: The hydroxyl group on the pyridine (B92270) ring enables this compound to donate a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation chain reactions.[2][3]
-
Inhibition of Pro-oxidative Enzymes: this compound has been shown to inhibit the activity of enzymes involved in the generation of free radicals.[2]
-
Modulation of Endogenous Antioxidant Systems: It can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[4]
-
Iron Chelation: this compound possesses iron-chelating properties, which can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[2][5]
The multifaceted antioxidant activity of this compound makes it a suitable positive control for assays that measure different aspects of antioxidant capacity.
Recommended Antioxidant Assays
This compound can be effectively utilized as a positive control in the following widely-used in vitro antioxidant assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Data Presentation: Antioxidant Activity of Standard Controls
While this compound is a recommended positive control, specific quantitative data, such as IC50 values from standardized assays, are not consistently available in public literature. Therefore, it is crucial for researchers to experimentally determine these values in their own laboratory settings. For comparative purposes, the following tables present typical data for commonly used standard antioxidants, Ascorbic Acid and Trolox.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| Ascorbic Acid | ~ 2 - 8 |
| Trolox | ~ 4 - 10 |
| This compound | To be determined experimentally |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Ascorbic Acid | ~ 0.5 - 1.5 |
| Trolox | 1.0 (by definition) |
| This compound | To be determined experimentally |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) |
| Ascorbic Acid | ~ 1.5 - 2.0 |
| Trolox | ~ 1.0 - 1.5 |
| This compound | To be determined experimentally |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| Ascorbic Acid | ~ 0.4 - 0.6 |
| Trolox | 1.0 (by definition) |
| This compound | To be determined experimentally |
Note: The values presented in these tables are approximate and can vary depending on the specific experimental conditions. It is essential to generate a standard curve with a known antioxidant for each assay.
Experimental Protocols
The following are detailed protocols for the aforementioned antioxidant assays, incorporating this compound as a positive control.
DPPH Radical Scavenging Assay
Principle: The antioxidant activity is measured by the decrease in absorbance of the purple DPPH radical solution at 517 nm upon reduction by an antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Ascorbic acid (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample and control solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for ascorbic acid.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or control solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, which has a characteristic blue-green color and absorbs at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of sample and control solutions:
-
Prepare a stock solution of this compound in PBS (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for Trolox.
-
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the sample or control solution.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent:
-
Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of sample and standard solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a dilution series of the this compound stock solution.
-
Prepare a standard curve using a series of ferrous sulfate solutions (e.g., 100-1000 µM).
-
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
-
Preparation of sample and standard solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a dilution series of the this compound stock solution.
-
Prepare a standard curve using a series of Trolox solutions.
-
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein solution.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Measure the fluorescence kinetically every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC).
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve. The results are expressed as µmol of Trolox equivalents (TE).
-
Visualizations
General Antioxidant Assay Workflow
Caption: General workflow for in vitro antioxidant assays.
This compound's Mechanism in Counteracting Oxidative Stress
Caption: this compound's mechanism in counteracting oxidative stress.
Conclusion
This compound serves as a robust and reliable positive control for a variety of in vitro antioxidant assays. Its well-defined chemical structure and multi-faceted antioxidant mechanisms provide a consistent benchmark for the evaluation of novel compounds. The detailed protocols and comparative data framework provided in this application note are intended to facilitate the accurate and reproducible assessment of antioxidant capacity in a research and drug development setting. It is strongly recommended that each laboratory establishes its own quantitative data for this compound under its specific experimental conditions to ensure the highest level of accuracy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Emoxypine in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory mediators, which can contribute to neuronal damage and cognitive decline. Emoxypine, a synthetic antioxidant with a structure similar to pyridoxine (B80251) (Vitamin B6), has demonstrated neuroprotective, anti-stress, and anti-inflammatory properties.[1][2][3] Its proposed mechanisms of action include the inhibition of free-radical oxidation, protection of cell membranes, and modulation of enzyme activity.[1][4][5] These characteristics make this compound a promising candidate for therapeutic intervention in neuroinflammatory conditions.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established in vitro and in vivo models of neuroinflammation. The protocols detailed below are designed to assess the anti-neuroinflammatory and neuroprotective efficacy of this compound, providing a framework for generating robust and reproducible data for drug development programs.
Key Signaling Pathway in Neuroinflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce neuroinflammation in experimental models.[6][7] LPS primarily signals through Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[9][10] this compound, with its antioxidant and membrane-stabilizing properties, is hypothesized to interfere with this pathway, thereby reducing the production of these inflammatory mediators.
Figure 1: Hypothesized mechanism of this compound on the LPS-induced TLR4/NF-κB signaling pathway.
Experimental Design and Protocols
A multi-tiered approach, combining in vitro and in vivo models, is recommended to thoroughly evaluate the efficacy of this compound.
Tier 1: In Vitro Screening in Microglial Cells
This initial phase aims to determine the direct anti-inflammatory effects of this compound on microglia, the primary immune cells of the central nervous system.[11]
Experimental Workflow:
References
- 1. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 2. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of LPS-induced microglia activation, cytokine production and sickness behavior with TLR4 receptor interfering peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Model of Oxidative Stress Using Emoxypine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicity. Consequently, the development and validation of in vitro models of oxidative stress are crucial for screening and characterizing potential therapeutic agents. Emoxypine (also known as Mexidol), a synthetic antioxidant, has demonstrated protective effects against oxidative damage.[1][2][3] This document provides detailed application notes and protocols for establishing an in vitro model of oxidative stress using hydrogen peroxide (H₂O₂) and for evaluating the protective effects of this compound.
This compound is recognized for its antioxidant and membrane-protective properties.[2] Its mechanism of action involves the inhibition of lipid peroxidation, enhancement of the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and the scavenging of free radicals.[1][4][5] Furthermore, this compound exhibits iron-chelating properties and can modulate mitochondrial function, contributing to its cytoprotective effects.[1][5] Recent evidence also suggests a potential role for this compound in activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in mitigating H₂O₂-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated Neuronal Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control (untreated) | - | 100 ± 4.5 |
| H₂O₂ | 200 µM | 52 ± 3.8 |
| This compound + H₂O₂ | 10 µM + 200 µM | 65 ± 4.1 |
| This compound + H₂O₂ | 50 µM + 200 µM | 78 ± 3.9 |
| This compound + H₂O₂ | 100 µM + 200 µM | 89 ± 4.3 |
Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels) in H₂O₂-Treated Neuronal Cells
| Treatment Group | Concentration | MDA Level (nmol/mg protein) | % Reduction vs. H₂O₂ |
| Control (untreated) | - | 1.2 ± 0.15 | - |
| H₂O₂ | 200 µM | 4.8 ± 0.42 | 0% |
| This compound + H₂O₂ | 50 µM + 200 µM | 2.9 ± 0.28 | 39.6% |
| This compound + H₂O₂ | 100 µM + 200 µM | 1.9 ± 0.21 | 60.4% |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in H₂O₂-Treated Neuronal Cells
| Treatment Group | Concentration | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) |
| Control (untreated) | - | 100 ± 8.2 | 100 ± 7.5 | 100 ± 9.1 |
| H₂O₂ | 200 µM | 65 ± 5.9 | 71 ± 6.3 | 68 ± 7.0 |
| This compound + H₂O₂ | 100 µM + 200 µM | 92 ± 7.8 | 94 ± 8.1 | 91 ± 8.5 |
Experimental Protocols
In Vitro Model of H₂O₂-Induced Oxidative Stress
This protocol describes the induction of oxidative stress in a cultured neuronal cell line (e.g., SH-SY5Y) using hydrogen peroxide.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
This compound (Mexidol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 10, 50, 100 µM) in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 2 hours.
-
H₂O₂ Treatment: Prepare a 200 µM H₂O₂ solution in a complete culture medium. After the this compound pre-treatment, add 100 µL of the H₂O₂ solution to the wells (final volume 200 µL). For the control and H₂O₂-only groups, add medium with and without H₂O₂, respectively. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Follow the cell seeding and treatment protocol as described in section 1, using a black 96-well plate.
-
DCFH-DA Staining:
-
After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM DCFH-DA working solution in a serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Lipid Peroxidation Assay (MDA Levels)
This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation, using a colorimetric assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
MDA standard solution
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
After cell treatment in a 6-well plate, wash the cells with ice-cold PBS and scrape them into 200 µL of cell lysis buffer.
-
Homogenize the cell suspension and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
MDA Assay:
-
To 100 µL of the cell lysate, add 100 µL of 20% TCA and 200 µL of 0.67% TBA.
-
Incubate the mixture at 95°C for 30 minutes.
-
Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at 532 nm.
-
Calculate MDA concentration based on a standard curve.
-
Antioxidant Enzyme Activity Assays
The following are general procedures for measuring the activity of key antioxidant enzymes. Commercially available kits are recommended for standardized and reliable results.
a. Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase.
Procedure:
-
Prepare cell lysates as described in the MDA assay.
-
Follow the protocol provided with a commercial SOD assay kit.
-
The assay typically involves mixing the cell lysate with a reaction mixture containing a substrate and xanthine oxidase.
-
Measure the rate of inhibition of the colorimetric reaction at the specified wavelength.
b. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide by catalase.
Procedure:
-
Prepare cell lysates as described above.
-
Use a commercial CAT assay kit.
-
The assay usually involves the reaction of the cell lysate with a known concentration of H₂O₂.
-
The remaining H₂O₂ is then reacted with a chromogen to produce a colored product, which is measured spectrophotometrically.
c. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.
Procedure:
-
Prepare cell lysates.
-
Follow the instructions of a commercial GPx assay kit.
-
The assay typically involves monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound's primary antioxidant mechanisms.
Caption: Proposed Nrf2 activation pathway by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's protective effects.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2-mediated neuroprotection against oxygen-glucose deprivation/reperfusion injury by emodin via AMPK-dependent inhibition of GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoxypine Administration in Pre-Clinical Trials: A Comparative Analysis of Intravenous and Oral Routes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), and its succinate (B1194679) salt commonly known as Mexidol, is a compound with purported antioxidant, neuroprotective, and anxiolytic properties.[1] Its development and pre-clinical assessment have explored various administration routes to optimize its therapeutic potential. This document provides a detailed overview of the intravenous versus oral administration of this compound in pre-clinical settings, focusing on pharmacokinetic parameters, experimental protocols, and relevant biological pathways. The information presented herein is synthesized from available pre-clinical data to guide researchers in designing and interpreting studies involving this compound.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetics of Oral this compound Succinate (Mexidol) in Rabbits
| Parameter | Value |
| Dose | 100 mg/kg |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes |
| Elimination Half-life (t½) | 2.3 hours |
| Mean Retention Time (MRT) | 3.2 hours |
Data sourced from experimental studies on chinchilla rabbits.
Table 2: Pharmacokinetics of Oral this compound Succinate (Mexidol) in Rats
| Parameter | Value |
| Dose | 200 mg/kg |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
Data sourced from experimental studies on Wistar rats.
Due to the lack of a direct comparative pre-clinical study, the absolute bioavailability of oral this compound has not been definitively established in these models. Intravenous administration is expected to have 100% bioavailability.
Experimental Protocols
Protocol 1: Pharmacokinetic Assessment of this compound in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound succinate (Mexidol)
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles (18-20 gauge, 2-3 inches long with a ball tip)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a solution or suspension of this compound succinate in the chosen vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume).
-
Dosing: Weigh each rat accurately and administer the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Protocol 2: Pharmacokinetic Assessment of this compound in Rats (Intravenous Injection)
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound succinate (Mexidol)
-
Sterile saline or other suitable vehicle for intravenous injection
-
Male Wistar rats (200-250 g)
-
Syringes and needles (e.g., 27-30 gauge)
-
Restrainers for intravenous injection
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment for this compound quantification
Procedure:
-
Animal Acclimatization and Fasting: Follow the same procedures as in Protocol 1.
-
Formulation Preparation: Prepare a sterile solution of this compound succinate in saline at the desired concentration for injection.
-
Dosing: Weigh each rat accurately. Administer the this compound solution via intravenous injection into a tail vein.
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation and Sample Analysis: Follow the same procedures as in Protocol 1.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters. The bioavailability of an orally administered drug can be calculated by comparing the AUC from the oral study to the AUC from the intravenous study.
Visualizations
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its antioxidant and membrane-stabilizing properties. It is believed to modulate the activity of various enzymes and receptor complexes.
Caption: Proposed mechanism of action for this compound.
The following diagram illustrates a typical workflow for a pre-clinical study comparing the efficacy of intravenous and oral this compound in a rat model of a specific condition, such as cerebral ischemia.
Caption: Pre-clinical experimental workflow.
Conclusion
The choice between intravenous and oral administration of this compound in pre-clinical trials depends on the specific research question. Intravenous administration ensures immediate and complete bioavailability, making it suitable for acute models and for establishing the maximum potential effect of the drug. Oral administration, while potentially having lower bioavailability, is more clinically relevant for chronic conditions and for assessing the drug's potential as a convenient, non-invasive therapy. The protocols and data presented here provide a foundation for researchers to design and conduct well-controlled pre-clinical studies to further elucidate the therapeutic potential of this compound. Further research is warranted to conduct direct comparative pharmacokinetic studies to accurately determine the oral bioavailability of this compound in various pre-clinical models.
References
Analytical techniques for Emoxypine degradation product analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (also known as Mexidol) is a synthetic antioxidant with a pyridine (B92270) structure, purported to possess a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-anxiety properties.[1] Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. This application note provides a detailed protocol for the analysis of this compound and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are based on the general principles outlined by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[2][3][4][5]
Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][5] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][6]
Analytical Techniques for this compound Degradation Product Analysis
The proposed method utilizes reverse-phase HPLC with UV detection, a common and reliable technique for the analysis of small molecule pharmaceuticals. For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.[11][12][13][14]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of this compound succinate (B1194679). The goal is to achieve a target degradation of 5-20%.[2][4]
a. Preparation of Stock Solution: Prepare a stock solution of this compound succinate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Heat the mixture at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH). Keep the mixture at room temperature for 48 hours. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a dry heat of 80°C for 48 hours. Also, reflux a solution of the drug in a neutral solvent (e.g., water or methanol) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1 mg/mL in methanol/water) to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to evaluate degradation, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[4]
c. Sample Preparation for HPLC Analysis: After exposure to the stress conditions, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.
Proposed Stability-Indicating HPLC Method
This is a proposed method and should be validated according to ICH Q2(R1) guidelines for its intended use.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
LC-MS/MS for Degradation Product Identification
For the structural elucidation of degradation products, the same chromatographic conditions as the HPLC method can be used with an LC-MS/MS system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of the degradation products.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound and the formation of degradation products under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound Succinate (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Total Degradation | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| Control | 99.8 | 0.2 | 1 | - |
| Acid (0.1 M HCl, 60°C, 24h) | 85.2 | 14.6 | 3 | DP1 (8.5%) |
| Base (0.1 M NaOH, RT, 48h) | 90.5 | 9.3 | 2 | DP2 (5.1%) |
| Oxidative (3% H₂O₂, RT, 24h) | 88.1 | 11.7 | 4 | DP3 (6.2%) |
| Thermal (Solid, 80°C, 48h) | 98.5 | 1.3 | 1 | - |
| Thermal (Solution, 80°C, 48h) | 95.3 | 4.5 | 2 | DP4 (2.8%) |
| Photolytic (UV/Vis) | 92.7 | 7.1 | 3 | DP5 (4.0%) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound degradation analysis.
Potential Signaling Pathway Involvement of this compound
This compound is known for its antioxidant properties, which may involve the modulation of cellular signaling pathways related to oxidative stress.
Caption: this compound's potential antioxidant mechanism.
Conclusion
This application note provides a comprehensive, albeit generalized, framework for the analysis of this compound degradation products. The successful implementation of these protocols will enable researchers to establish a robust stability-indicating method for this compound, which is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. It is imperative to validate the proposed analytical method according to regulatory guidelines before its application in routine quality control and stability studies. Further research is warranted to identify and characterize the specific degradation products of this compound to fully understand its stability profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Spectrophotometric Analysis of Emoxypine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (also known as 2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt are recognized for their antioxidant properties.[1] Accurate and reliable analytical methods are crucial for the quantitative analysis of these compounds in various stages of research, development, and quality control. Spectrophotometry, a widely accessible and cost-effective analytical technique, offers a robust method for the determination of this compound and its derivatives.
This document provides detailed application notes and experimental protocols for the spectrophotometric analysis of this compound. The methodologies outlined are based on the fundamental principles of UV-Vis spectroscopy and the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.
Principle of the Method
The quantitative determination of this compound by UV-Vis spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the ultraviolet (UV) region. The pyridine (B92270) ring and the hydroxyl group in the this compound molecule are chromophores that absorb UV radiation. The wavelength of maximum absorption (λmax) is a characteristic parameter for a given compound in a specific solvent and provides the highest sensitivity for analysis. By constructing a calibration curve of absorbance versus concentration, the concentration of an unknown sample can be accurately determined.
Application Notes
Scope: This protocol is applicable to the quantitative determination of this compound and its succinate salt in bulk drug substances and simple pharmaceutical formulations.
Instrumentation: A standard UV-Vis spectrophotometer, either single or double beam, is suitable for this analysis. The instrument should be capable of measuring absorbance in the UV range (typically 200-400 nm) and have a spectral bandwidth of 2 nm or less.
Solvent Selection: A suitable solvent should be chosen that dissolves the analyte completely and is transparent in the UV region of interest. Methanol and ethanol (B145695) are commonly used solvents for this compound and its derivatives due to their good solubilizing properties and low UV cutoff. For this compound succinate, purified water can also be an appropriate solvent.[2]
Linearity and Range: The Beer-Lambert law is typically obeyed over a specific concentration range. It is essential to determine this linear dynamic range for this compound under the specific experimental conditions to ensure accurate quantification.
Interferences: The presence of other UV-absorbing substances in the sample matrix can interfere with the analysis. In such cases, appropriate sample preparation techniques, such as extraction or chromatographic separation, may be necessary prior to spectrophotometric measurement. For complex matrices, derivative spectrophotometry can sometimes be employed to resolve overlapping spectra.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric analysis of this compound. These values are essential for setting up the experimental protocol and performing calculations.
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | ~ 270 nm | [3] |
| Recommended Solvent | Methanol, Ethanol, or Water | |
| Linearity Range | To be determined experimentally (typically in the µg/mL range) | |
| Molar Absorptivity (ε) | To be determined experimentally |
Note: The exact λmax and molar absorptivity can vary slightly depending on the solvent and the specific spectrophotometer used. It is recommended to determine these parameters experimentally.
Experimental Protocols
Protocol 1: Determination of Maximum Absorption Wavelength (λmax)
Objective: To determine the wavelength at which this compound exhibits maximum absorbance in the chosen solvent.
Materials:
-
This compound or this compound Succinate reference standard
-
Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Dilution: From the stock solution, prepare a working standard solution with a concentration that is expected to give an absorbance reading between 0.4 and 0.8 AU (e.g., 10 µg/mL).
-
Spectral Scan:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with the cuvette containing the working standard solution.
-
Scan the spectrum of the working standard solution over the same wavelength range.
-
-
Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This wavelength is the λmax for this compound in the chosen solvent.
Protocol 2: Preparation of Calibration Curve
Objective: To establish a linear relationship between absorbance and concentration for this compound.
Materials:
-
This compound or this compound Succinate reference standard
-
Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Preparation of Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover a suitable concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot a graph of the average absorbance versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.
-
Protocol 3: Quantification of this compound in a Sample
Objective: To determine the concentration of this compound in an unknown sample.
Materials:
-
Sample containing this compound
-
Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Calibrated equipment from Protocol 2
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve the sample in a known volume of the chosen solvent.
-
If necessary, filter the solution to remove any particulate matter.
-
Dilute the sample solution with the solvent to obtain a concentration that falls within the established linear range of the calibration curve.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the prepared sample solution in triplicate.
-
-
Concentration Calculation:
-
Calculate the average absorbance of the sample solution.
-
Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample solution (where y is the average absorbance).
-
Account for any dilution factors to determine the concentration of this compound in the original sample.
-
Visualizations
Caption: Workflow for Spectrophotometric Analysis of this compound.
Caption: Relationship of variables in the Beer-Lambert Law.
References
Application Notes and Protocols: Use of Deuterated Emoxypine for Pharmacokinetic Studies
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a compound known for its antioxidant, antihypoxic, and membrane-protective properties.[1][2][3] It is utilized for its neuroprotective and cardioprotective effects, which are attributed to its ability to inhibit free-radical oxidation and modulate membrane-bound enzymes and receptor complexes.[2][4] In drug development, enhancing the pharmacokinetic profile of a promising compound is a critical step. One established strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.[5]
This substitution can lead to a significant kinetic isotope effect, where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is cleaved more slowly by metabolic enzymes.[6] This can result in a decreased rate of metabolism, potentially leading to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen.[7] These application notes provide a representative protocol for conducting a comparative pharmacokinetic study of deuterated this compound versus its non-deuterated parent compound in a preclinical model.
1. Rationale for Deuteration of this compound
The primary rationale for developing a deuterated version of this compound is to improve its metabolic stability.[5] By strategically replacing hydrogen atoms at sites susceptible to oxidative metabolism, the rate of drug clearance can be reduced. Potential benefits include:
-
Improved Bioavailability: Slower first-pass metabolism can lead to higher plasma concentrations.
-
Extended Half-Life: A lower clearance rate can prolong the drug's presence in the body, potentially allowing for less frequent dosing.[6]
-
Reduced Metabolite-Associated Toxicity: Deuteration may alter metabolic pathways, reducing the formation of potentially toxic metabolites.[7]
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Analysis of this compound and Deuterated this compound in Sprague-Dawley Rats
Objective: To characterize and compare the pharmacokinetic profiles of standard this compound and Deuterated this compound (D-Emoxypine) following intravenous administration in rats.
Materials:
-
This compound (Reference Standard)
-
Deuterated this compound (Investigational Compound)
-
Internal Standard (IS): Structurally similar compound (e.g., a stable isotope-labeled analog of another pyridine (B92270) derivative)
-
Vehicle: 0.9% Saline solution
-
Male Sprague-Dawley rats (250-300g)
-
K2-EDTA collection tubes
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Centrifuge, vortex mixer, and sample evaporator
Methodology:
-
Animal Dosing and Sample Collection:
-
Acclimatize animals for at least 72 hours prior to the study.
-
Divide rats into two groups (n=5 per group): Group A (this compound) and Group B (D-Emoxypine).
-
Administer a single intravenous (IV) bolus dose of 10 mg/kg of the respective compound via the tail vein.
-
Collect blood samples (~200 µL) from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect samples into K2-EDTA tubes and immediately centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of Internal Standard (IS) solution (in 50% ACN/water).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:ACN with 0.1% Formic Acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 138.1 -> Q3 123.1
-
D-Emoxypine (e.g., d3): Q1 141.1 -> Q3 126.1
-
Internal Standard (IS): To be determined based on the selected compound.
-
-
Data Presentation
The following table summarizes hypothetical pharmacokinetic data obtained from the described protocol, illustrating the potential impact of deuteration on this compound's profile.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Deuterated this compound (D-Emoxypine)
| Parameter | This compound (Mean ± SD) | D-Emoxypine (Mean ± SD) | Fold Change |
| Cmax (ng/mL) | 1550 ± 210 | 1610 ± 195 | ~1.04x |
| Tmax (hr) | 0.08 (5 min) | 0.08 (5 min) | - |
| AUC₀₋t (ng·hr/mL) | 3200 ± 450 | 5150 ± 510 | ~1.61x |
| AUC₀₋inf (ng·hr/mL) | 3280 ± 470 | 5390 ± 540 | ~1.64x |
| Half-life (t½) (hr) | 2.1 ± 0.3 | 3.8 ± 0.5 | ~1.81x |
| Clearance (CL) (L/hr/kg) | 3.05 ± 0.4 | 1.86 ± 0.2 | ~0.61x |
| Volume of Distribution (Vd) (L/kg) | 9.1 ± 1.1 | 9.9 ± 1.3 | ~1.09x |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the comparative pharmacokinetic study.
Caption: Workflow for a preclinical comparative pharmacokinetic study.
This compound's Proposed Signaling Pathways
This diagram outlines the key mechanisms of action attributed to this compound.
Caption: Key antioxidant and membrane-protective mechanisms of this compound.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Emoxypine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Emoxypine in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve the oral bioavailability of this compound?
A1: While this compound, and its succinate (B1194679) salt Mexidol, possess a range of beneficial pharmacological effects, including neuroprotection and antioxidant activity, its clinical efficacy can be limited by suboptimal oral bioavailability.[1][2] Improving bioavailability ensures that a greater proportion of the administered dose reaches systemic circulation, potentially leading to enhanced therapeutic effects at lower doses and reduced inter-individual variability.
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers to efficient oral absorption of drugs like this compound can include poor aqueous solubility, degradation in the gastrointestinal tract, and significant first-pass metabolism in the intestine and liver.[3] this compound's hydrophilic nature can also limit its passive diffusion across the lipid-rich intestinal cell membranes.[1]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be explored to overcome the challenges of poor oral bioavailability. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from the harsh environment of the GI tract and enhancing their absorption.
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix at a molecular level can significantly improve its dissolution rate and, consequently, its absorption.
-
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the intestinal barrier. The prodrug is then converted to the active this compound molecule within the body.
-
Permeation Enhancers: Co-administration of this compound with generally recognized as safe (GRAS) permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[4]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals in the same treatment group.
-
Possible Cause: Inconsistent oral dosing technique.
-
Troubleshooting Step: Ensure all researchers are proficient in oral gavage techniques to minimize variability in administration. Refer to the detailed experimental protocol below for best practices.
-
Possible Cause: Differences in food intake.
-
Troubleshooting Step: Fast animals overnight prior to dosing to standardize gastric emptying and intestinal transit time.
-
Possible Cause: Formulation instability or inhomogeneity.
-
Troubleshooting Step: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are adequately mixed before each administration.
Issue 2: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract.
-
Troubleshooting Step: Consider formulating this compound using one of the bioavailability enhancement strategies outlined in the FAQs (e.g., nanoformulations, solid dispersions).
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Step: Investigate the extent of intestinal and hepatic first-pass metabolism. Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in a research setting can help elucidate the impact of first-pass metabolism.
-
Possible Cause: Issues with the analytical method for plasma sample analysis.
-
Troubleshooting Step: Validate the analytical method to ensure it has sufficient sensitivity and accuracy for detecting the expected concentrations of this compound.
Issue 3: Unexpected adverse effects in test animals.
-
Possible Cause: Toxicity of the formulation excipients.
-
Troubleshooting Step: Review the safety profile of all excipients used in the formulation. Conduct a pilot study with the vehicle alone to assess its tolerability.
-
Possible Cause: Dose is too high for the specific animal model.
-
Troubleshooting Step: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of the this compound formulation in your animal model.
Quantitative Data on this compound Pharmacokinetics
Currently, there is a limited amount of publicly available, direct comparative data on the oral pharmacokinetics of different enhanced bioavailability formulations of this compound in animal models. The following table presents hypothetical data to illustrate the expected improvements with advanced formulations compared to a standard this compound solution.
Table 1: Hypothetical Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution (Standard) | 50 | 500 | 1.5 | 2000 | 100 |
| This compound Nanoemulsion | 50 | 1200 | 1.0 | 4800 | 240 |
| This compound-loaded Liposomes | 50 | 950 | 2.0 | 4200 | 210 |
| This compound Solid Dispersion | 50 | 1500 | 0.75 | 5500 | 275 |
Note: The data in this table are for illustrative purposes only and are intended to demonstrate the potential improvements in pharmacokinetic parameters that can be achieved with advanced formulation strategies.
Experimental Protocols
Detailed Protocol for an Oral Pharmacokinetic Study of an this compound Formulation in Rats
This protocol outlines the key steps for conducting a study to evaluate the oral bioavailability of a novel this compound formulation compared to a standard solution in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Formulation Preparation:
-
Test Formulation: Prepare the enhanced bioavailability formulation of this compound (e.g., nanoemulsion, liposomes, solid dispersion) at the desired concentration.
-
Reference Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., water, saline, or a small percentage of a solubilizing agent like PEG 400).
-
Vehicle Control: Prepare the vehicle used for the test formulation without the active pharmaceutical ingredient.
3. Experimental Design:
-
Groups:
-
Group 1: Test Formulation (oral administration)
-
Group 2: Reference Formulation (oral administration)
-
Group 3: Reference Formulation (intravenous administration, for absolute bioavailability calculation)
-
Group 4: Vehicle Control (oral administration)
-
-
Animals per group: n = 6-8 rats per group.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Dosing:
-
Oral Administration (Gavage):
-
Accurately weigh each rat to determine the correct dosing volume.
-
Administer the formulation using a ball-tipped oral gavage needle. The volume should typically not exceed 10 mL/kg.
-
Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.
-
Deliver the formulation slowly and smoothly.
-
-
Intravenous Administration:
-
Administer the reference formulation via the tail vein. The injection volume should be low (e.g., 1-2 mL/kg).
-
5. Blood Sampling:
-
Timepoints: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collection Method: Collect blood (approximately 200-300 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in rat plasma.
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for each animal.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
-
Calculate Relative Bioavailability: (AUCoral,test / AUCoral,ref) * (Doseref / Dosetest) * 100%
-
Calculate Absolute Bioavailability: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%
-
7. Statistical Analysis:
-
Compare the pharmacokinetic parameters between the test and reference groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Evaluating Oral Bioavailability
References
Technical Support Center: Emoxypine Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Emoxypine using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification method.[2][3] In bioanalysis, common sources of matrix effects include phospholipids (B1166683), salts, and metabolites present in biological samples like plasma, urine, or tissue homogenates.[4][5]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: There are two primary methods to assess matrix effects.[5]
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound standard solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[5][6] Dips or peaks in the baseline signal at specific retention times indicate regions of ion suppression or enhancement.[6]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of this compound in a clean solvent at the same concentration.[5][6][7] The ratio of these responses provides a quantitative measure of the matrix effect.[7]
Q3: What type of internal standard is best for compensating for matrix effects in this compound analysis?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS is considered the gold standard because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of matrix effect. This co-elution ensures that any signal suppression or enhancement affecting the analyte will also affect the IS, allowing for accurate correction.[6] If a SIL-IS is not available, a structural analog that elutes very close to this compound may be used, but it may not compensate for matrix effects as effectively.
Q4: Can the choice of ionization source affect the severity of matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, than atmospheric pressure chemical ionization (APCI).[3][5] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable strategy to mitigate the issue.[3] Lowering the flow rate in ESI has also been found to decrease the impact of matrix effects.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Question | Possible Cause & Solution |
| Why is my this compound peak tailing or fronting? | Cause: This is often a chromatographic issue. It can be caused by secondary interactions with the column, column degradation, or a mismatch between the injection solvent and the initial mobile phase.[8] this compound is a polar compound, and injecting it in a strong organic solvent while the initial mobile phase is highly aqueous can cause peak distortion.[9][10] Solution: 1. Ensure the injection solvent is as weak as or weaker than the initial mobile phase.[10] 2. Check the pH of your mobile phase; small changes can affect the retention and peak shape of polar compounds.[8] 3. If the column is old, replace it. Consider using a guard column to protect the analytical column from matrix components.[11] |
| Why is my this compound peak splitting? | Cause: Peak splitting can be caused by a partially blocked frit, column contamination, or issues with the injector.[8][9] It can also occur if the sample solvent is much stronger than the mobile phase.[9] Solution: 1. Filter all samples and mobile phases to prevent particulates from blocking the column.[12] 2. Develop a robust column washing procedure to run between batches to remove strongly retained matrix components. 3. Flush the injector and sample loop to check for blockages. |
Problem 2: Low or Inconsistent this compound Signal (Ion Suppression)
| Question | Possible Cause & Solution |
| My this compound signal is very low in biological samples compared to standards in solvent. What should I do? | Cause: This is a classic sign of ion suppression, likely caused by co-eluting matrix components like phospholipids from plasma.[4][5] Simple sample preparation methods like protein precipitation are fast but often do not adequately remove these interferences.[2] Solution: 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[2] 2. Optimize Chromatography: Modify your gradient to achieve better separation between this compound and the region where matrix components elute (often early in the run for phospholipids).[4][6] Using a divert valve to send the early, unretained portion of the run to waste can also prevent source contamination.[6] |
| The signal for my Internal Standard is also highly variable between samples. Why? | Cause: If the IS signal is inconsistent, it indicates that the matrix effect is variable between different samples or lots of biological matrix (a "relative matrix effect"). This can happen even with a good sample cleanup method if the matrix composition itself is highly variable. Solution: 1. Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to correct for variable matrix effects, as its response will track that of the analyte. 2. Further Refine Sample Preparation: Investigate different SPE sorbents or LLE solvent systems to find a combination that provides the cleanest extracts and most consistent results across different matrix lots. |
Data Presentation
Table 1: Illustrative Example of Matrix Effect Calculation for this compound
This table demonstrates how to calculate the matrix effect for this compound following different sample preparation protocols. The goal is to achieve a matrix effect value as close to 100% as possible (indicating no effect), with values <100% indicating suppression and >100% indicating enhancement.
| Sample Preparation Method | Analyte Peak Area (in Solvent) | Analyte Peak Area (in Spiked Matrix Extract) | Matrix Effect (%) (Area in Matrix / Area in Solvent) * 100 | Interpretation |
| Protein Precipitation (PPT) | 550,000 | 210,000 | 38.2% | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 550,000 | 455,000 | 82.7% | Mild Ion Suppression |
| Solid-Phase Extraction (SPE) | 550,000 | 535,000 | 97.3% | Minimal Matrix Effect |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Samples:
-
Set A: Prepare this compound standard in the final mobile phase composition (e.g., at 100 ng/mL). This is your reference.
-
Set B: Select at least six different lots of blank biological matrix (e.g., human plasma). Process these samples using your validated sample preparation method (e.g., SPE).
-
Set C: After the final extraction step for Set B, spike the clean extracts with this compound to the same final concentration as Set A (100 ng/mL).
-
-
Analysis: Inject all samples from Set A and Set C into the LC-MS/MS system.
-
Calculation:
-
Calculate the average peak area for this compound from Set A (A_solvent).
-
Calculate the average peak area for this compound from Set C (A_matrix).
-
Calculate the Matrix Effect (%) = (A_matrix / A_solvent) * 100.
-
Protocol 2: this compound Quantification by LC-MS/MS (Based on Validated Method)
This protocol is adapted from a validated method for this compound in rat brain tissue.[13]
-
Sample Preparation (Homogenization & Precipitation):
-
Homogenize brain tissue samples using a bead beater.
-
Spike samples with an internal standard (e.g., Amantadine).[13]
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm).[13]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in methanol.[13]
-
Gradient: Isocratic elution with 44% A and 56% B.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Positive Ionization Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transitions:
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's guidelines.
-
Visualizations
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
Caption: Experimental workflow for this compound quantification with matrix effect assessment.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. zefsci.com [zefsci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoxypine Dosage Adjustment: A Technical Guide for Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Emoxypine in various animal models of disease. The information is tailored for scientists and drug development professionals to facilitate accurate dosage selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new animal model?
A1: The optimal starting dose of this compound depends on the animal species, the disease model, and the route of administration. Based on available literature, a general starting point for rodents is in the range of 25-50 mg/kg administered intraperitoneally (i.p.). For smaller species like zebrafish, dosages are typically administered in the water, with concentrations ranging from 4-12 mg/L.[1][2] It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How should this compound be prepared for administration?
A2: this compound succinate (B1194679) is water-soluble. For intraperitoneal or intravenous injections, it can be dissolved in sterile saline (0.9% NaCl). Ensure the solution is clear and free of particulates before administration. For administration to zebrafish via water, a stock solution can be prepared and then diluted to the final desired concentration in the tank water.
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most frequently reported routes of administration in preclinical studies are intraperitoneal (i.p.) and intravenous (i.v.) injections for rodents.[1] Oral administration is also possible, but bioavailability may differ. In aquatic models like zebrafish, administration is typically through the water. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q4: Are there any known side effects of this compound in animals at therapeutic doses?
A4: this compound is generally well-tolerated at therapeutic doses. Unlike traditional anxiolytics, it has the advantage of not causing sedation or muscle relaxation.[1] However, at very high doses, as with any compound, adverse effects may occur. It is essential to monitor animals for any signs of distress or abnormal behavior, especially during initial dose-finding studies.
Q5: How does the timing of this compound administration influence its efficacy in acute models like cerebral ischemia?
A5: In acute models such as cerebral ischemia, the timing of administration is critical. For neuroprotective effects, this compound is often administered shortly after the ischemic insult. For example, in a rat model of transient middle cerebral artery occlusion, intraperitoneal administration of Mexidol (a brand name for this compound succinate) for a week has been shown to exert an anti-ischemic effect.[1] The therapeutic window will vary depending on the specific model and the severity of the injury.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Neurodegenerative Disease Model
Possible Cause: Inadequate Dosage or Administration Route. Troubleshooting Steps:
-
Verify Dosage: Cross-reference your dosage with the provided tables. Dosages for neurodegenerative models can vary. For instance, in an iron overload-induced neurodegeneration model in zebrafish, concentrations of 4, 8, and 12 mg/L were effective.[2] Rodent models may require higher doses.
-
Optimize Administration Route: If using oral administration, consider switching to intraperitoneal or intravenous injection to ensure higher bioavailability. The ability of this compound to cross the blood-brain barrier is a key advantage for neurological applications.[1][3]
-
Adjust Treatment Duration: Chronic neurodegenerative models may require prolonged treatment. Consider extending the duration of this compound administration.
Issue 2: High Variability in Behavioral Readouts in Anxiety Models
Possible Cause: Inconsistent Drug Administration or Handling Stress. Troubleshooting Steps:
-
Standardize Administration Time: Administer this compound at the same time each day relative to the behavioral test to minimize variability due to circadian rhythms.
-
Habituate Animals: Ensure animals are properly habituated to the experimental procedures and handling to reduce stress-induced behavioral changes that can confound the effects of the drug.
-
Confirm Dosage: For anxiety models in rats, doses between 50 and 100 mg/kg have shown promising results in reducing fear-like symptoms.[1] Ensure your dosage falls within this effective range.
Issue 3: Unexpected Results in Cerebral Ischemia Model
Possible Cause: Timing of Administration or Severity of Ischemic Insult. Troubleshooting Steps:
-
Optimize Therapeutic Window: Administer this compound closer to the time of the ischemic event. The neuroprotective effects are often most prominent when the drug is given during the acute phase.
-
Assess Ischemia Severity: The effectiveness of this compound may be dependent on the severity of the ischemic injury. Ensure your surgical procedure for inducing ischemia (e.g., MCAO) is consistent and results in a reproducible infarct volume.
-
Consider Combination Therapy: In some cases, this compound may be more effective when used in combination with other neuroprotective agents.
Quantitative Data Summary
Table 1: this compound Dosage in Animal Models of Cerebral Ischemia
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Observed Effects | Reference |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg for 7 days | Intraperitoneal (i.p.) | Anti-ischemic effect, management of hypoxic conditions and cognitive deficits. | [1] |
| Rat | Skin Ischemia | 25 mg/kg for 3 days | Not Specified | Decreased activity of aspartate transaminase and creatine (B1669601) phosphokinase, arrested progression of skin necrosis. | [1] |
Table 2: this compound Dosage in Animal Models of Neurodegenerative Diseases
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Observed Effects | Reference |
| Zebrafish | Iron Overload-Induced Neurodegeneration (Alzheimer's Model) | 4, 8, and 12 mg/L for 14 days | In water | Mitigated neurodegeneration, reduced oxidative stress, decreased pro-inflammatory markers (IL-1β, TNF-α, CDK-5, GSK-3β, and NLRP3). | [2] |
| General | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Not Specified | Not Specified | Proposed mechanism: inhibition of prooxidants in mitochondria and iron-chelating properties. | [1][3] |
Table 3: this compound Dosage in Animal Models of Anxiety
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Observed Effects | Reference |
| Rat | High-Stress Conditions (e.g., novel environment, bright lights) | 50-100 mg/kg | Not Specified | Elimination of fear-like symptoms without sedation or myorelaxation. | [1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats (for Cerebral Ischemia)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament to allow reperfusion.
-
-
This compound Administration: Dissolve this compound in sterile saline and administer intraperitoneally at the desired dose (e.g., 100 mg/kg) at a specific time point relative to the MCAO procedure (e.g., daily for 7 days starting after reperfusion).
-
Outcome Assessment: Evaluate neurological deficits using a standardized scoring system and measure infarct volume using TTC staining at the end of the experiment.
Iron Overload-Induced Neurodegeneration in Zebrafish (for Alzheimer's Disease Model)
-
Induction of Neurodegeneration: Expose adult zebrafish to an iron solution (e.g., ferric chloride) in their tank water for a specified period (e.g., 28 days) to induce iron overload and neurodegeneration.
-
This compound Treatment: Following the induction period, transfer the zebrafish to tanks containing this compound succinate dissolved in the water at the desired concentrations (e.g., 4, 8, and 12 mg/L) for the treatment duration (e.g., 14 days).
-
Behavioral Analysis: Conduct behavioral tests such as the Y-maze and novel tank test to assess cognitive function and anxiety-like behavior.
-
Biochemical and Molecular Analysis: Euthanize the zebrafish, dissect the brains, and perform biochemical assays to measure markers of oxidative stress (e.g., MDA, catalase, SOD) and molecular analysis for pro-inflammatory markers (e.g., IL-1β, TNF-α, CDK-5, GSK-3β, and NLRP3).[2]
Elevated Plus Maze in Rats (for Anxiety)
-
Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
This compound Administration: Administer this compound (e.g., 50-100 mg/kg, i.p.) or vehicle to the rats at a specific time before the test (e.g., 30 minutes).
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: this compound's antioxidant mechanism of action.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Emoxypine Crystallization in Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Emoxypine crystallization in stock solutions. By understanding the physicochemical properties of this compound and the factors influencing its solubility, users can effectively prevent and resolve crystallization problems during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has formed crystals. What are the primary reasons for this?
A1: this compound crystallization in a stock solution can be triggered by several factors. The most common reasons include:
-
Supersaturation: The concentration of this compound in the solvent may be too high, exceeding its solubility limit under the current storage conditions.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation. This is a common issue when solutions are moved from room temperature to refrigeration or frozen storage.[1]
-
Solvent Choice: The selected solvent may not be optimal for dissolving this compound at the desired concentration.
-
pH Shifts: The pH of the solution can influence the ionization state and, consequently, the solubility of this compound.
-
Slow Evaporation of Solvent: Over time, especially if the container is not properly sealed, the solvent can evaporate, increasing the concentration of this compound and causing it to crystallize.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1][2] It is capable of dissolving this compound at relatively high concentrations. For in vivo studies, co-solvent systems are often employed to improve solubility and biocompatibility upon dilution into aqueous media. These systems may include DMSO, polyethylene (B3416737) glycols (PEG300, PEG400), and surfactants like Tween 80.[3]
Q3: How can I redissolve this compound crystals in my stock solution?
A3: To redissolve precipitated this compound, you can try the following methods:
-
Gentle Warming: Warm the solution in a water bath. The increase in temperature will likely increase the solubility of this compound. Be cautious not to use excessive heat, which could degrade the compound.
-
Sonication: Applying ultrasonic waves can help to break up the crystals and facilitate their dissolution.[2][4]
-
Addition of More Solvent: If warming and sonication are not sufficient, you can add a small amount of the original solvent to decrease the overall concentration.
Q4: How should I properly store my this compound stock solution to prevent crystallization?
A4: Proper storage is crucial for maintaining the integrity of your this compound stock solution. Here are some best practices:
-
Aliquot: Divide your stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can promote crystallization.[3]
-
Controlled Temperature: Store the aliquots at a consistent and appropriate temperature. For long-term storage, -20°C or -80°C is often recommended.[1][3]
-
Proper Sealing: Ensure that the storage vials are tightly sealed to prevent solvent evaporation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound crystallization issues.
Problem: Crystals have appeared in the this compound stock solution.
Step 1: Initial Assessment
-
Observe the extent of crystallization: Are there a few small crystals or a large amount of precipitate?
-
Review the preparation and storage conditions:
-
What was the concentration of the solution?
-
What solvent was used?
-
At what temperature was the solution stored?
-
How many times has the solution been freeze-thawed?
-
Step 2: Attempt to Redissolve
-
Follow the methods outlined in FAQ Q3 (gentle warming, sonication, adding more solvent).
Step 3: If Redissolving Fails or is a Recurring Issue, Re-evaluate Your Protocol
-
Lower the Concentration: The most straightforward solution is often to prepare a new stock solution at a lower concentration that is well within the solubility limits for the chosen solvent and storage temperature.
-
Optimize the Solvent System: If a higher concentration is necessary, consider using a co-solvent system. For example, a mixture of DMSO and PEG300 might offer better solubility and stability.
The following diagram illustrates the troubleshooting workflow:
References
Minimizing Emoxypine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Emoxypine degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a 3-hydroxypyridine (B118123) derivative and antioxidant, is susceptible to degradation from several factors, including:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions. This compound is stable at room temperature but may degrade at higher temperatures.
-
Light: As with many pyridine (B92270) derivatives, this compound can be sensitive to light, leading to photodegradation.
-
Oxidation: Due to its antioxidant properties, this compound is prone to degradation by oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound solutions may be indicated by a change in color, such as the appearance of a pale yellow or brown tint, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate quantification.
Q3: How should I store my this compound stock solutions and samples to minimize degradation?
A3: To ensure the stability of your this compound solutions and samples, it is recommended to:
-
Store stock solutions and prepared samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use tightly sealed containers to minimize exposure to air and prevent solvent evaporation.
-
Prepare solutions in deoxygenated solvents and consider purging with an inert gas like nitrogen or argon before sealing.
Q4: Can the succinate (B1194679) moiety of this compound succinate influence its stability?
A4: Yes, the succinate component can have a pro-oxidant effect by generating hydrogen peroxide, which can contribute to the oxidative degradation of this compound.
Troubleshooting Guides
Issue 1: Low or inconsistent this compound recovery in analytical results.
| Potential Cause | Troubleshooting Step |
| Degradation due to pH | Ensure the pH of all solutions used during sample preparation is within a stable range for this compound (near neutral is often a safe starting point). Use buffered solutions to maintain a consistent pH. |
| Thermal Degradation | Avoid exposing samples to high temperatures. If heating is necessary for a particular step, perform it for the shortest possible duration and at the lowest effective temperature. Use a control sample kept at a low temperature to assess the extent of thermal degradation. |
| Photodegradation | Conduct all sample preparation steps under low-light conditions or using light-blocking materials (e.g., amber tubes, foil wrapping). |
| Oxidative Degradation | Prepare samples in a low-oxygen environment (e.g., glove box). Use deoxygenated solvents and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Improper Sample Extraction | Optimize the extraction method. Ensure the chosen solvent is appropriate for this compound and that the extraction time and mixing are sufficient for complete recovery. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | Review the sample handling and storage procedures to identify potential causes of degradation (see Issue 1). Analyze the mass spectra of the unknown peaks to identify potential degradation products. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank sample (containing all reagents except this compound) to check for contaminants. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering substances from the sample matrix (e.g., plasma, tissue homogenate). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Sample Preparation of this compound from Human Plasma for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction (LLE) method for the quantitative analysis of this compound in human plasma.
1. Reagents and Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.
-
Reconstitution Solution: 50:50 acetonitrile:water with 0.1% formic acid.
3. Extraction Procedure:
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the IS working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative Degradation Kinetics of a 3-Hydroxypyridine Derivative under Various Conditions. (Note: This data is for a representative 3-hydroxypyridine derivative and serves as an example of the expected stability profile of this compound. Actual degradation rates for this compound may vary.)
| Condition | Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| Acidic | 60 | 1.2 | 0.025 | 27.7 |
| Neutral | 60 | 7.0 | 0.005 | 138.6 |
| Alkaline | 60 | 9.0 | 0.042 | 16.5 |
| Thermal | 80 | 7.0 | 0.015 | 46.2 |
| Oxidative (3% H₂O₂) | 25 | 7.0 | 0.085 | 8.2 |
| Photolytic | 25 | 7.0 | 0.012 | 57.8 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Sample preparation workflow for this compound from plasma.
Caption: Hypothetical oxidative degradation pathway for this compound.
Technical Support Center: Enhancing Emoxypine Penetration of the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the blood-brain barrier (BBB) penetration of Emoxypine.
Frequently Asked Questions (FAQs)
1. What is the primary challenge in delivering this compound to the brain?
While this compound possesses the ability to cross the blood-brain barrier (BBB) due to its relatively small size and low molecular weight, its hydrophilic nature limits its transport capacity into nervous tissues and the brain.[1] Therefore, a primary challenge is to increase its lipophilicity to improve its permeability across the BBB.
2. What are the most promising strategies to enhance this compound's BBB penetration?
Several strategies, broadly applicable to central nervous system (CNS) drugs, can be employed to enhance this compound's brain uptake. These include:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.[2][3][4]
-
Liposomal formulations: Liposomes, being lipid-based vesicles, can improve the delivery of both hydrophilic and lipophilic drugs across the BBB.[5]
-
Prodrug approach: Modifying the this compound molecule to create a more lipophilic prodrug that, once across the BBB, is converted back to the active this compound.[3][6][7]
-
Receptor-mediated transcytosis (RMT): Utilizing endogenous transport systems by targeting specific receptors on the BBB.[8][9]
3. How can I quantify the concentration of this compound in brain tissue?
A validated method for quantifying this compound (as ethylmethylhydroxypyridine succinate) in rat brain tissue is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10] This technique offers high sensitivity and selectivity for accurate measurement.
4. What in vitro models are suitable for assessing this compound's BBB permeability?
Various in vitro BBB models can be used for initial screening and permeability studies before moving to in vivo experiments. These models include:
-
Monolayer cell culture models: Using brain endothelial cells grown on a semi-permeable membrane.
-
Microfluidic BBB models: These models can incorporate physiological shear stress, offering a more realistic representation of the BBB environment.[11]
-
3D BBB models: Co-culturing endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, provides a more complex and physiologically relevant model.
Troubleshooting Guides
This section addresses common problems encountered during experiments aimed at enhancing this compound's BBB penetration.
| Problem | Possible Causes | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio of this compound in vivo. | 1. Inefficient BBB transport of the formulation.2. Rapid efflux of this compound from the brain.3. Instability of the formulation in the bloodstream.4. Inaccurate quantification of this compound in brain homogenate. | 1. Optimize the formulation (e.g., nanoparticle size, surface charge, ligand density).2. Consider co-administration with a P-glycoprotein (P-gp) inhibitor if efflux is suspected.3. Evaluate the in vitro stability of your formulation in plasma.4. Validate your analytical method (e.g., HPLC-MS/MS) for brain tissue samples. |
| High variability in in vitro BBB permeability assay results. | 1. Inconsistent cell monolayer integrity (low TEER values).2. Presence of air bubbles in the culture wells.3. Inconsistent seeding density of cells.4. Variability in the preparation of the this compound formulation. | 1. Monitor Transendothelial Electrical Resistance (TEER) to ensure a tight monolayer before each experiment.2. Carefully inspect wells for air bubbles before and during the assay.3. Standardize cell seeding protocols.4. Ensure consistent preparation and characterization of your this compound formulation for each experiment. |
| Difficulty in preparing stable this compound-loaded nanoparticles. | 1. Inappropriate choice of polymer or lipid.2. Suboptimal formulation parameters (e.g., drug-to-polymer ratio, sonication time).3. Aggregation of nanoparticles. | 1. Screen different biocompatible polymers or lipids.2. Systematically optimize formulation parameters using a design of experiment (DoE) approach.3. Incorporate stabilizing agents (e.g., PEG) in your formulation. |
| Low encapsulation efficiency of this compound in liposomes. | 1. Hydrophilic nature of this compound.2. Suboptimal liposome (B1194612) preparation method.3. Inappropriate lipid composition. | 1. Use a preparation method suitable for hydrophilic drugs (e.g., reverse-phase evaporation).2. Optimize the lipid composition and drug-to-lipid ratio.3. Consider using charged lipids to improve encapsulation of the ionized form of this compound. |
Data Presentation
The following tables provide a representative summary of quantitative data that could be generated from experiments designed to enhance this compound's BBB penetration. Please note that these are example tables and the data are hypothetical.
Table 1: Brain and Plasma Concentrations of this compound Following Intravenous Administration of Different Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio |
| Free this compound | 10 | 1 | 1500 | 150 | 0.10 |
| This compound-Loaded Nanoparticles | 10 | 1 | 1200 | 480 | 0.40 |
| This compound-Loaded Liposomes | 10 | 1 | 1350 | 338 | 0.25 |
Table 2: In Vitro BBB Permeability of this compound Formulations (Example Data)
| Formulation | Apparent Permeability (Papp) (cm/s) |
| Free this compound | 1.5 x 10⁻⁶ |
| This compound-Loaded Nanoparticles | 6.2 x 10⁻⁶ |
| This compound-Loaded Liposomes | 4.8 x 10⁻⁶ |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound succinate (B1194679)
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound succinate in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes on ice (40% amplitude, 10-second pulses).
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the permeability of this compound formulations across a cell-based in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocyte conditioned medium (optional, for co-culture models)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound formulations
-
Lucifer yellow (paracellular marker)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
HPLC-MS/MS system
Method:
-
Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell® inserts and culture until a confluent monolayer is formed. For co-culture models, astrocytes can be seeded on the basolateral side.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayer. A high TEER value (e.g., >150 Ω·cm²) indicates a tight barrier. Perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Study: a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound formulation (at a known concentration) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µg/mL).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Receptor-mediated transcytosis of this compound-loaded nanoparticles across the BBB.
Caption: General experimental workflow for developing and testing this compound formulations.
Caption: A logical troubleshooting guide for low in vivo brain uptake of this compound.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
Emoxypine in Behavioral Research: A Technical Guide to Cholinergic Modulation
Technical Support Center
Welcome to the technical support resource for researchers utilizing Emoxypine (Mexidol) in behavioral studies. This guide provides in-depth information, troubleshooting advice, and experimental protocols to help you navigate the nuances of this compound's effects, particularly concerning its interaction with the cholinergic system. While the premise of significant cholinergic side effects from this compound is not strongly supported by current literature, its role as a modulator of acetylcholine (B1216132) receptors warrants careful consideration in experimental design and data interpretation. This guide is designed to address potential questions and challenges arising from this modulatory activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
A1: this compound is primarily recognized as an antioxidant and membrane-protective agent.[1][2] Its purported mechanisms include the inhibition of free radical oxidation, increasing the activity of antioxidant enzymes, and stabilizing cell membranes.[1][2] It also modulates the activity of various membrane-bound enzymes and receptor complexes in the brain.[1]
Q2: How does this compound interact with the cholinergic system?
A2: this compound is reported to modulate acetylcholine receptors by increasing their binding ability.[1] This suggests a potential enhancement of cholinergic neurotransmission, a pro-cholinergic effect, rather than an antagonistic action that would lead to classic anticholinergic side effects. It has also been shown to modulate the activity of acetylcholinesterase, a key enzyme in the breakdown of acetylcholine.[1]
Q3: Am I likely to observe cholinergic side effects in my animal models?
A3: Based on available preclinical and clinical data, this compound is generally well-tolerated with a low incidence of side effects.[2][3][4][5] Studies have reported no statistically significant difference in adverse events between this compound-treated and placebo groups.[3] The most commonly reported side effects in humans are mild and include headache and insomnia.[6] Therefore, classic cholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment) are not an expected outcome of this compound administration alone.
Q4: How might this compound's cholinergic modulation influence my behavioral studies?
A4: Given its potential to enhance cholinergic function, this compound could impact behaviors that are sensitive to cholinergic regulation, such as learning, memory, and attention. For instance, in a zebrafish model of iron overload-induced neurodegeneration, this compound succinate (B1194679) treatment led to decreased acetylcholinesterase (AChE) activity, which would theoretically increase acetylcholine availability, alongside improved performance in the Y-maze and novel tank tests.[7] Researchers should consider that observed behavioral changes may be, in part, mediated by this cholinergic modulation.
Q5: Should I adjust my experimental design when co-administering this compound with other cholinergic agents?
A5: Yes. Due to its modulatory effect on acetylcholine receptors, co-administration with other cholinergic drugs requires careful consideration.
-
With Cholinergic Agonists (e.g., Physostigmine): this compound could potentially potentiate the effects of cholinergic agonists. This could lead to an overstimulation of the cholinergic system, and researchers should consider using lower doses of the agonist initially.
-
With Cholinergic Antagonists (e.g., Scopolamine): this compound might counteract the cognitive deficits induced by antagonists like scopolamine. This interaction could be a valuable aspect to study but requires careful dose-response characterization of both compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Cholinergic Modulation | Recommended Action |
| Unexpectedly high performance in cognitive tasks (e.g., Morris water maze, passive avoidance). | This compound's pro-cholinergic effects may be enhancing cognitive function more than anticipated. | 1. Run a dose-response curve for this compound alone to establish a baseline effect size. 2. Include a positive control group (e.g., with a known nootropic) for comparison. 3. Consider measuring acetylcholinesterase (AChE) activity in brain tissue post-mortem to correlate with behavioral outcomes. |
| Inconsistent or highly variable results in behavioral assays across subjects. | Individual differences in baseline cholinergic tone might be interacting with this compound's effects. | 1. Ensure a homogenous subject population (age, sex, strain). 2. Increase sample size to improve statistical power. 3. Consider pre-screening animals on a simple cognitive task to stratify them into performance groups before drug administration. |
| Altered locomotor activity or exploratory behavior. | While not a classic cholinergic side effect, this compound can influence locomotor and exploratory behaviors. One study noted a decrease in orientational activity in rats.[3] This could be an indirect effect of its anxiolytic properties or other neurochemical influences. | 1. Always include an open field test or similar assay to assess baseline locomotor activity. 2. Analyze locomotor data separately from cognitive endpoints to avoid confounding interpretations. |
Quantitative Data from Preclinical Behavioral Studies
| Animal Model | This compound/Succinate Dose | Behavioral Test | Key Findings | Reference |
| Rats | 100 mg/kg i.p. | Forced Swim Test | 24% decrease in immobility time. | [3] |
| Rats | 100 mg/kg i.p. | Open Field Test | 53% decrease in orientational activity. | [3] |
| Zebrafish | 4, 8, and 12 mg/L (in water) | Novel Tank Test | Significantly increased time in the upper zone, increased distance traveled, and shorter latency to the top. | [7] |
| Zebrafish | 4, 8, and 12 mg/L (in water) | Y-Maze Test | Improved time spent in the novel arm and total distance traveled. | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Spatial Learning and Memory using the Morris Water Maze
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Extra-maze visual cues should be placed around the room.
-
Habituation: On day 1, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 2-6):
-
Administer this compound (or vehicle) at the desired dose and route (e.g., 50-100 mg/kg, i.p.) 30 minutes before testing.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water facing the pool wall from one of four randomized starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Administer the final dose of this compound (or vehicle).
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test.
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (or vehicle) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Analyze the data using a one-way ANOVA or t-test. An increase in these parameters is indicative of an anxiolytic-like effect.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. predatornutrition.com [predatornutrition.com]
- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Succinate: All You Need To Know (Benefits & Risks) - Nootropicology [nootropicology1.weebly.com]
- 5. reddit.com [reddit.com]
- 6. This compound Guide And Benefits - NootropicsLogic [nootropicslogic.com]
- 7. This compound succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of Emoxypine and Mexidol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of Emoxypine and its branded counterpart, Mexidol. The core of this analysis reveals that "this compound" and "Mexidol" refer to the same active pharmaceutical ingredient: this compound succinate (B1194679) (2-ethyl-6-methyl-3-hydroxypyridine succinate).[1][2][3] Therefore, this guide will not compare two different substances but will instead provide a comprehensive overview of the neuroprotective profile of this compound succinate, supported by experimental and clinical data.
This compound succinate is a synthetic antioxidant with a chemical structure resembling pyridoxine (B80251) (Vitamin B6).[2][4] It is recognized for a wide spectrum of pharmacological effects, including neuroprotective, anti-hypoxic, anti-stress, anxiolytic, nootropic, and anticonvulsant properties.[3][5][6] Its therapeutic potential stems from its potent antioxidant and membrane-protective activities.[4][7]
Mechanism of Action
The neuroprotective effects of this compound succinate are multifaceted, targeting several key pathological processes involved in neuronal damage. The primary mechanisms include direct antioxidant action, membrane stabilization, and modulation of cellular signaling pathways.
-
Antioxidant and Anti-hypoxic Effects : this compound is a powerful inhibitor of free-radical oxidation.[5][8] It directly scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes such as glutathione (B108866) peroxidase and superoxide (B77818) dismutase.[9][10] The succinate component of the molecule supports the Krebs cycle's function under hypoxic conditions, increasing cellular energy production and resistance to oxygen deficiency.[9][10]
-
Membrane Protection : The compound exhibits pronounced membrane-stabilizing effects by inhibiting lipid peroxidation, increasing the lipid-protein ratio, and reducing membrane viscosity.[8][11] This helps maintain the structural and functional integrity of neuronal membranes.
-
Receptor Modulation : this compound can modulate the activity of various membrane-bound enzymes and receptor complexes, contributing to its neuroprotective and nootropic effects.[7]
-
Signaling Pathway Modulation : Recent studies indicate that this compound succinate can modulate specific signaling pathways involved in neuroinflammation and cell death, such as the CDK5/GSK3-β and NLRP3 inflammasome pathways.[12]
-
Iron Chelation : this compound has demonstrated iron-chelating properties, which may be beneficial in neurodegenerative diseases characterized by excessive iron accumulation.[8][9]
Preclinical Efficacy Data
Numerous preclinical studies have validated the neuroprotective effects of this compound succinate in various models of neurological damage.
A key study investigated its effects in a zebrafish model of iron overload-induced neurodegeneration, which mimics aspects of Alzheimer's disease.[12] Treatment with this compound succinate demonstrated significant neuroprotective effects by improving behavioral outcomes and modulating biochemical and molecular markers of neuroinflammation.[12]
Table 1: Key Preclinical Findings in a Zebrafish Model of Neurodegeneration
| Parameter | Model | Treatment Groups | Key Outcomes | Citation |
| Behavioral | Iron Overload-Induced Neurodegeneration | This compound Succinate (4, 8, 12 mg/L) | Significantly increased time in the novel arm (Y-maze test) and upper zone (novel tank test) (p < 0.001), indicating improved memory and reduced anxiety-like behavior. | [12] |
| Biochemical | Iron Overload-Induced Neurodegeneration | This compound Succinate (4, 8, 12 mg/L) | Significantly reduced malondialdehyde (MDA) levels and increased levels of superoxide dismutase (SOD), catalase, and glutathione (GSH). | [12] |
| Molecular | Iron Overload-Induced Neurodegeneration | This compound Succinate (4, 8, 12 mg/L) | Downregulated levels of IL-1β, TNF-α, CDK-5, GSK-3β, and the NLRP3 inflammasome, indicating anti-inflammatory effects. | [12] |
Experimental Protocol: Zebrafish Model of Iron Overload-Induced Neurodegeneration[12][13]
-
Animal Model : Adult zebrafish.
-
Induction of Neurodegeneration : Iron was administered to the zebrafish for 28 days to induce a state of neurodegeneration characterized by iron overload.
-
Treatment Intervention : Following the induction period, fish were treated with this compound succinate at concentrations of 4 mg/L, 8 mg/L, and 12 mg/L for 14 days. Treatment was administered by dissolving the compound in water and placing the fish in the solution for 30 minutes daily.
-
Behavioral Assessment : Post-treatment, behavioral tests were conducted, including the Y-maze test (to assess spatial memory) and the Novel Tank Test (to assess anxiety-like behavior).
-
Biochemical and Molecular Analysis : After behavioral testing, zebrafish brains were collected for analysis of oxidative stress markers (MDA, Catalase, SOD, GSH), inflammatory cytokines (IL-1β, TNF-α), and key signaling proteins (CDK-5, GSK-3β, NLRP3).
References
- 1. reddit.com [reddit.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drdoping.com [drdoping.com]
- 4. nbinno.com [nbinno.com]
- 5. predatornutrition.com [predatornutrition.com]
- 6. Buy Mexidol® (this compound) Online - CosmicNootropic Shop [cosmicnootropic.com]
- 7. predatornutrition.com [predatornutrition.com]
- 8. researchgate.net [researchgate.net]
- 9. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mysalve.com [mysalve.com]
- 12. This compound succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Emoxypine and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant properties of two well-known compounds, Emoxypine and resveratrol (B1683913). While both exhibit significant antioxidant effects, their mechanisms of action, and the extent of their characterization in standard antioxidant assays, show notable differences. This document summarizes their antioxidant mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.
Overview of Antioxidant Mechanisms
This compound (as its succinate (B1194679) salt, Mexidol) and resveratrol are recognized for their potent antioxidant capabilities, which contribute to their protective effects against oxidative stress-related cellular damage. However, they employ distinct primary mechanisms to achieve this.
This compound primarily functions as a membrane protector, directly inhibiting the peroxidation of lipids within cellular membranes.[1][2] It is also known to enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[3][4] Some evidence also points to its ability to scavenge free radicals directly and potentially modulate the Nrf2 pathway, an indirect mechanism for boosting cellular antioxidant defenses.[5][6][7]
Resveratrol , a natural polyphenol, exhibits a multi-faceted antioxidant profile. It can directly scavenge a variety of reactive oxygen species (ROS). More significantly, it modulates several key signaling pathways involved in the cellular stress response. These include the activation of the Nrf2 and SIRT1 pathways, which lead to the upregulation of a wide range of antioxidant and cytoprotective genes.
The following table provides a comparative summary of their antioxidant mechanisms:
| Feature | This compound (Mexidol) | Resveratrol |
| Primary Mechanism | Inhibition of lipid peroxidation, enhancement of endogenous antioxidant enzymes.[1][2][3][4] | Direct radical scavenging and modulation of antioxidant signaling pathways. |
| Direct Radical Scavenging | Evidence suggests direct scavenging of free radicals.[5] | Well-documented scavenger of various reactive oxygen species. |
| Lipid Peroxidation | Potent inhibitor of lipid peroxidation in biomembranes.[1][2] | Also inhibits lipid peroxidation. |
| Endogenous Antioxidant Enzymes | Increases the activity of SOD, catalase, and glutathione peroxidase.[3][4] | Upregulates the expression of SOD, catalase, and other antioxidant enzymes via Nrf2 and SIRT1. |
| Signaling Pathway Modulation | May indirectly influence the Nrf2 pathway.[5][6][7] | Potent activator of Nrf2 and SIRT1 signaling pathways. |
| Metal Chelation | Exhibits iron-chelating properties.[3][8] | Can chelate transition metal ions like copper. |
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and resveratrol is challenging due to a lack of publicly available data for this compound in standardized antioxidant assays. While numerous studies have quantified the antioxidant capacity of resveratrol using assays such as DPPH, ABTS, ORAC, and FRAP, similar data for this compound is not readily found in the scientific literature.
Resveratrol: In Vitro Antioxidant Capacity
The following table summarizes representative IC50 and other values for resveratrol from various in vitro antioxidant assays. It is important to note that these values can vary depending on the specific experimental conditions.
| Assay | Resveratrol Value | Reference Compound |
| DPPH (IC50) | 15.54 µg/mL | Vitamin C (6.35 µg/mL)[9] |
| ABTS (IC50) | 2.86 µg/mL | Vitamin C (5.18 µg/mL)[9] |
| ORAC | 23.12 µmol TE/g | -[9] |
| FRAP (IC0.5) | 5.1 µg/mL | -[5] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TE = Trolox Equivalents.
For This compound , while direct IC50 values from these assays are not available in the reviewed literature, some studies describe its antioxidant activity qualitatively as being comparable to that of ionol (butylated hydroxytoluene - BHT), a synthetic antioxidant.[1] Theoretical studies have also calculated its bond dissociation energy, suggesting it has moderate radical scavenging activity.[10][11]
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of Resveratrol
Resveratrol exerts a significant portion of its antioxidant effects through the modulation of intracellular signaling pathways. A key pathway involves the activation of Sirtuin 1 (SIRT1) and the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).
General Experimental Workflow for In Vitro Antioxidant Capacity Assays
The determination of antioxidant capacity through common in vitro assays like DPPH and ABTS follows a generally similar workflow, which is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Emoxypine's Anxiolytic Profile: A Comparative Analysis Against Standard Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Emoxypine against standard anxiolytic agents, supported by available preclinical data. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.
Executive Summary
This compound, a derivative of 3-hydroxypyridine, has demonstrated notable anxiolytic (anti-anxiety) properties in preclinical studies. Its mechanism of action, primarily attributed to its antioxidant and membrane-protective effects, distinguishes it from classical anxiolytics such as benzodiazepines and azapirones. This guide synthesizes quantitative data from rodent studies, details common experimental protocols for assessing anxiolysis, and visualizes the distinct signaling pathways of this compound and standard anxiolytics. While direct head-to-head comparative studies are limited, this analysis collates available data to provide a valuable comparative perspective.
Data Presentation: Preclinical Anxiolytic Effects
The following tables summarize quantitative data from preclinical studies on this compound and the standard anxiolytic, Diazepam, in the Elevated Plus Maze (EPM) test. It is important to note that the data for this compound and Diazepam are collated from separate studies, and direct comparisons should be made with this in mind.
Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) Test in Rats
| Treatment Group | Dose | Time Spent in Open Arms (% of total) | Number of Entries into Open Arms | Reference Study |
| Control (Alloxan Diabetes) | - | Data not specified | Data not specified | [1][2][3] |
| This compound | Equivalent to human therapeutic range | Significantly increased vs. control | Significantly increased vs. control | [1][2][3] |
| Amitriptyline (B1667244) (Reference) | Dose not specified | Similar to this compound | Similar to this compound | [1][2][3] |
Note: A study on rats with alloxan (B1665706) diabetes showed that this compound significantly decreased the signs of anxiety in the elevated plus maze test.[1][2][3] The anxiolytic effect of this compound was found to be close to that of the reference substance, amitriptyline.
Table 2: Anxiolytic Effects of Diazepam in the Elevated Plus Maze (EPM) Test in Rodents
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (% of total) | Number of Entries into Open Arms | Animal Model | Reference Study |
| Control (Vehicle) | - | ~10-20% | ~5-10 | Rats/Mice | [4][5][6][7][8] |
| Diazepam | 1.0 - 2.0 | Significantly increased vs. control | Significantly increased vs. control | Rats/Mice | [4][5][6][7][8] |
Note: Diazepam, a classic benzodiazepine (B76468), reliably increases the percentage of time spent in and the number of entries into the open arms of the EPM, indicative of its anxiolytic effect.[4][5][6][7][8] The effect often follows a bell-shaped curve, with higher doses potentially causing sedation that can confound the results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard preclinical models for assessing anxiety-like behavior in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4][5][6][7][8] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[5] The test is based on the natural aversion of rodents to open and elevated spaces.[4]
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, with two opposing arms open and two opposing arms enclosed by walls. The maze is elevated above the ground.
-
Animals: Adult male or female rats or mice are commonly used.
-
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and subsequently analyzed.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
Light-Dark Box Test
The light-dark box test is another common model for assessing anxiety-like behavior.[9][10][11] It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[9][10][11]
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Animals: Mice are frequently used for this test.
-
Procedure:
-
A mouse is placed in the center of the lit compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a specified duration, usually 5-10 minutes.
-
Behavior is tracked and recorded, often using automated systems.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
-
Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between compartments.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound and standard anxiolytics are mediated by distinct molecular pathways.
This compound's Proposed Mechanism of Action
This compound's anxiolytic effect is believed to be multifactorial, stemming from its antioxidant and membrane-protective properties. It is proposed to modulate the activity of various membrane-bound enzymes and receptor complexes, including GABA and benzodiazepine receptors. Additionally, it may increase dopamine (B1211576) levels in the brain.
Caption: Proposed multifaceted mechanism of this compound's anxiolytic action.
Diazepam's Mechanism of Action: GABAergic Pathway
Diazepam, a benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[12][13][14][15][16] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability.
Caption: Diazepam's mechanism via positive allosteric modulation of the GABA-A receptor.
Buspirone's Mechanism of Action: Serotonergic Pathway
Buspirone (B1668070), an azapirone anxiolytic, primarily acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[17][18][19][20][21] Its anxiolytic effect is thought to be mediated through the modulation of serotonergic neurotransmission.
Caption: Buspirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Conclusion
Preclinical evidence suggests that this compound possesses anxiolytic properties, potentially through a unique mechanism of action centered on its antioxidant and membrane-stabilizing effects. While the available data indicates an anxiolytic efficacy comparable to amitriptyline in a specific animal model, there is a clear need for direct, controlled comparative studies against standard anxiolytics like diazepam and buspirone to fully elucidate its relative potency and therapeutic potential. The distinct signaling pathway of this compound may offer a novel therapeutic approach for anxiety disorders, potentially with a different side-effect profile compared to existing treatments. Further research is warranted to substantiate these initial findings and to explore the clinical relevance of this compound in the management of anxiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic and Antidepressant Actions of this compound, Reamberin, and Mexidol in Experimental Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 3. [Anxiolytic and antidepressant effects of emoxipine, reamberin and mexidol in experimental diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 5. neurofit.com [neurofit.com]
- 6. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The modified light/dark transition test in mice: evaluation of classic and putative anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goodrx.com [goodrx.com]
- 13. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. ClinPGx [clinpgx.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 20. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Emoxypine Salt Forms: A Comparative Analysis of Succinate, Maleate, and Adipate for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the solubility and efficacy of emoxypine succinate (B1194679), maleate (B1232345), and adipate (B1204190) salts, supported by experimental data and protocols.
This compound, a synthetic antioxidant with a structure similar to pyridoxine (B80251) (Vitamin B6), has garnered significant attention for its neuroprotective, cardioprotective, and anti-inflammatory properties.[1][2][3] It is most widely available as a succinate salt, commercially known as Mexidol®.[1][4] However, other salt forms, such as maleate and adipate, have been synthesized with the aim of improving its physicochemical properties, particularly solubility.[4][5] This guide provides a comparative overview of this compound succinate, maleate, and adipate, focusing on their solubility and efficacy, and includes detailed experimental protocols for their evaluation.
Comparative Solubility of this compound Salts
The aqueous solubility of a drug is a critical determinant of its bioavailability. The formation of salts is a common strategy to enhance the solubility of poorly soluble active pharmaceutical ingredients.
For this compound succinate, a quantitative value for its aqueous solubility has been reported.
Table 1: Comparison of this compound Salt Forms
| Salt Form | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Succinate | 2-ethyl-6-methyl-3-hydroxypyridine succinate | C12H17NO5 | 255.27 | 250 mg/mL[6] |
| Maleate | 2-ethyl-6-methyl-3-hydroxypyridinium maleate | C12H15NO5 | 253.25 | >30-fold increase vs. pure this compound[4][5] |
| Adipate | 2-ethyl-6-methyl-3-hydroxypyridinium adipate | C14H21NO5 | 283.32 | >30-fold increase vs. pure this compound[4][5] |
Efficacy of this compound Salt Forms
The therapeutic efficacy of this compound is attributed to its antioxidant and membrane-protective effects.[2] It has been shown to inhibit lipid peroxidation, increase the activity of antioxidant enzymes, and modulate the activity of membrane-bound enzymes and receptor complexes.[2]
This compound Succinate (Mexidol®)
The vast majority of preclinical and clinical research has focused on this compound succinate. Numerous studies have demonstrated its efficacy in a range of conditions:
-
Neuroprotection: this compound succinate has shown significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[1][7] It is reported to improve cerebral blood flow and metabolism.[8] In a zebrafish model of iron overload-induced neuroinflammation, this compound succinate demonstrated neuroprotective effects by modulating the CDK5/GSK3-β and NLRP3 inflammasome pathway.[7]
-
Cardioprotection: It has been shown to have cardioprotective properties, including reducing the area of necrosis in myocardial infarction models.
-
Anti-anxiety and Nootropic Effects: Clinical studies suggest that this compound succinate possesses anxiolytic and nootropic (cognitive-enhancing) properties.[9]
-
Antioxidant and Anti-inflammatory Activity: The antioxidant effects of this compound succinate are well-documented, contributing to its therapeutic benefits in conditions associated with oxidative stress.[1][3]
This compound Maleate and Adipate
There is a notable lack of publicly available scientific literature directly comparing the in vivo or in vitro efficacy of this compound maleate and adipate salts with this compound succinate. While their enhanced solubility suggests the potential for improved bioavailability, further studies are required to establish their comparative therapeutic profiles. The efficacy of these salt forms is expected to be primarily driven by the parent this compound molecule. However, the counter-ions (maleate and adipate) could potentially influence the overall pharmacological profile.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Experimental Workflow for Neuroprotective Drug Evaluation
The evaluation of a potential neuroprotective agent typically follows a multi-stage process, from initial in vitro screening to more complex in vivo models.
Shake-Flask Method for Solubility Determination
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound salt (succinate, maleate, or adipate)
-
Distilled or deionized water (or buffer of choice)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the this compound salt to a glass vial. The excess solid should be visible.
-
Add a known volume of the solvent (e.g., water) to the vial.
-
Seal the vial tightly and place it on the shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent to a concentration within the analytical range of the quantification method.
-
Quantify the concentration of the dissolved this compound salt using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or other appropriate units.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol describes a method to assess the neuroprotective effects of this compound salts against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound salt stock solutions
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound salt for a specified period (e.g., 2-4 hours). Include a vehicle control group.
-
Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ to the wells (except for the control group).
-
Incubate the plate for a further 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. Increased cell viability in the this compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
In Vivo Efficacy Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
The tMCAO model is a widely used animal model of focal cerebral ischemia (stroke).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with a laser Doppler flowmeter.
-
After a specific occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer the this compound salt (e.g., via intraperitoneal injection) at a predetermined time point (before, during, or after ischemia).
-
Assess neurological deficits at various time points post-surgery using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 24-48 hours post-occlusion), euthanize the animal and perfuse the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. A reduction in infarct volume in the treated group compared to the vehicle control group indicates a neuroprotective effect.
Conclusion
This compound succinate is a well-studied compound with demonstrated efficacy in a variety of conditions, particularly those involving oxidative stress. The formation of other dicarboxylic acid salts, such as maleate and adipate, significantly enhances the aqueous solubility of this compound, which is a promising characteristic for drug development. However, there is a clear gap in the scientific literature regarding the direct comparative efficacy of these different salt forms. Further research, utilizing the experimental protocols outlined in this guide, is warranted to fully elucidate the potential advantages of this compound maleate and adipate and to determine if their improved solubility translates to enhanced therapeutic outcomes.
References
- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical salts of this compound with dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficacy of Mexidol in patients with type 2 diabetes mellitus with neurological complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Mexidol® (this compound) Online - CosmicNootropic Shop [cosmicnootropic.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Emoxypine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of the antioxidant drug Emoxypine is paramount for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the analysis of pharmaceutical compounds. This guide provides an objective comparison of these two methods for this compound analysis, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.
Principles of Cross-Validation
Method cross-validation is the process of comparing two analytical methods to determine if they provide equivalent results. This is crucial when switching from one method to another or when comparing data from different laboratories. The core of cross-validation lies in analyzing the same set of samples with both methods and statistically comparing the outcomes to ensure consistency and reliability of the data.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and a proposed method for GC-MS, based on the analysis of structurally similar 3-hydroxypyridine (B118123) derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in biological matrices.
Sample Preparation:
-
Homogenize tissue samples or dilute plasma/serum samples.
-
Perform protein precipitation by adding a threefold volume of acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detector: UV detector set at an appropriate wavelength (e.g., 295 nm) or a mass spectrometer for higher sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)
As this compound is a non-volatile compound, a derivatization step is necessary to increase its volatility for GC-MS analysis. The following proposed protocol is based on methods used for other 3-hydroxypyridine derivatives.
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to obtain the dry residue.
-
Derivatization (Silylation): Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a catalyst like pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at an initial temperature of around 100-150°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min, and hold for a final period to ensure elution of all components.
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the HPLC and a projected GC-MS method for the analysis of this compound. These parameters are crucial for assessing the suitability of a method for a specific application.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) (Projected) |
| Linearity Range | 1 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Method Comparison and Rationale
The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.
-
HPLC: This technique is generally preferred for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. When coupled with a mass spectrometer (LC-MS), it offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.
-
GC-MS: While a powerful technique for the identification and quantification of volatile and semi-volatile compounds, its application to this compound necessitates a derivatization step. This adds complexity to the sample preparation process and may introduce variability. However, GC-MS provides excellent chromatographic resolution and is a robust technique for structural confirmation.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for method cross-validation and a comparison of the analytical steps for HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own strengths and weaknesses. HPLC, particularly LC-MS, offers a more direct, sensitive, and high-throughput method for quantifying this compound in various matrices without the need for derivatization. GC-MS, while requiring an additional derivatization step, provides excellent separation and is a powerful tool for structural confirmation. The choice of method should be guided by the specific analytical requirements, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough method validation and, if necessary, cross-validation are essential to ensure the generation of accurate and reliable data for any research or quality control application involving this compound.
A Comparative Analysis of Emoxypine and α-Lipoic Acid in the Management of Experimental Diabetes
This guide provides an objective comparison of Emoxypine and α-lipoic acid, two compounds with significant antioxidant properties, in the context of experimental diabetes models. The following sections detail their comparative efficacy on key diabetic parameters, present quantitative data in structured tables, outline common experimental methodologies, and visualize relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these agents in diabetes and its complications.
Comparative Efficacy in Experimental Diabetes Models
While direct head-to-head studies comprehensively comparing the metabolic effects of this compound and α-lipoic acid are limited, existing research on their individual effects in similar experimental diabetes models, primarily streptozotocin (B1681764) (STZ)-induced diabetes in rats, allows for a comparative analysis.
Glycemic Control
Both α-lipoic acid and this compound have demonstrated positive effects on glycemic control in diabetic animal models. α-lipoic acid has been shown to significantly lower fasting blood glucose and glycosylated hemoglobin (HbA1c) levels.[1][2] Studies suggest that its glucose-lowering effect is mediated by improving insulin (B600854) sensitivity and enhancing glucose uptake in skeletal muscle, partly through the activation of the insulin signaling pathway involving PI 3-kinase and Akt.[3][4][5][6]
This compound (often as its succinate (B1194679) salt, Mexidol) has also been reported to reduce hyperglycemia in diabetic animals.[7][8] Its mechanism is thought to be linked to its potent antioxidant and membrane-protective effects, which may preserve pancreatic β-cell function and improve insulin signaling.[9][10][11] One study directly comparing their effects on behavioral aspects of diabetes noted that both this compound and α-lipoic acid significantly decreased hyperglycemia in rats with alloxan-induced diabetes.[8]
Lipid Profile
Hyperlipidemia is a common complication of diabetes. α-lipoic acid has shown significant efficacy in improving the lipid profile in diabetic rats. Treatment with α-lipoic acid has been observed to reduce elevated levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL) levels.[4][12][13][14][15]
Information on this compound's specific effects on the lipid profile in diabetic models is less detailed in the available literature. However, it is generally reported to lower cholesterol levels, which contributes to its anti-atherosclerotic properties.[9]
Oxidative Stress
The pathogenesis of diabetic complications is strongly linked to oxidative stress.[16] Both compounds are primarily recognized for their potent antioxidant capabilities.
α-lipoic acid is a powerful antioxidant that can quench reactive oxygen species (ROS), chelate metal ions, and regenerate other endogenous antioxidants like glutathione (B108866), vitamin C, and vitamin E.[3][6] In diabetic rats, α-lipoic acid treatment significantly increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][12][16]
This compound is also a potent antioxidant and membrane protector.[9][11] Its mechanism involves inhibiting the oxidation of biomembrane lipids, increasing the activity of antioxidant enzymes like SOD, and inhibiting free radical synthesis.[9][11] This action helps to mitigate the cellular damage caused by oxidative stress in diabetic conditions.
Data Presentation: Comparative Summary Tables
Table 1: Comparison of Effects on Glycemic Control in STZ-Induced Diabetic Rats
| Parameter | This compound (Mexidol) | α-Lipoic Acid |
| Blood Glucose | Significant reduction observed.[7][8] | Significant reduction observed.[1][13][14] |
| HbA1c | Data not widely available. | Significant reduction observed.[1][2] |
| Insulin Levels | Data not widely available. | No significant effect on insulin levels in some studies, suggesting improved sensitivity.[12] |
Table 2: Comparison of Effects on Lipid Profile in STZ-Induced Diabetic Rats
| Parameter | This compound (Mexidol) | α-Lipoic Acid |
| Total Cholesterol | Reported to lower cholesterol.[9] | Significant reduction.[4][13][14] |
| Triglycerides (TG) | Data not widely available. | Significant reduction.[4][13][14] |
| LDL-Cholesterol | Data not widely available. | Significant reduction.[12][13][14] |
| HDL-Cholesterol | Data not widely available. | Significant increase.[12][13][14] |
Table 3: Comparison of Effects on Oxidative Stress Markers in STZ-Induced Diabetic Rats
| Parameter | This compound (Mexidol) | α-Lipoic Acid |
| Malondialdehyde (MDA) | Reduces lipid peroxidation.[9] | Significant reduction.[1][12][14] |
| Superoxide Dismutase (SOD) | Increases enzyme activity.[9] | Significant increase in activity.[1][12][16] |
| Catalase (CAT) | Increases enzyme activity.[11] | Significant increase in activity.[12] |
| Glutathione (GSH) / GPx | Increases glutathione peroxidase activity.[11] | Increases GSH levels and GPx activity.[12][16] |
Experimental Protocols & Methodologies
The data presented is primarily derived from studies using rodent models of diabetes, most commonly the streptozotocin (STZ)-induced diabetic rat model.
Streptozotocin (STZ)-Induced Diabetes Model
This is the most common model for inducing type 1 diabetes in rodents.[17][18] A model for type 2 diabetes can also be established by combining a high-fat diet with a lower dose of STZ.[13][19]
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.[17][20]
-
Induction: Diabetes is typically induced by a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, dissolved in a cold citrate (B86180) buffer (pH 4.5) to ensure stability.[1][17][18]
-
Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours post-injection by measuring blood glucose levels from the tail vein. Animals with fasting blood glucose levels typically ≥ 15 mM (or ~250 mg/dL) are considered diabetic and included in the study.[17][21]
-
Treatment: Diabetic animals are then divided into groups and treated with this compound, α-lipoic acid, or a vehicle control for a specified period, often ranging from 2 to 8 weeks.[1][16]
Biochemical Assays for Key Parameters
-
Blood Glucose: Measured using a standard glucometer.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL, and LDL are determined using commercially available enzymatic assay kits.[14][22]
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Quantified in tissue homogenates (e.g., liver, kidney, heart) using the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation.[23] The reaction forms a colored product measured spectrophotometrically.
-
Superoxide Dismutase (SOD) and Catalase (CAT): The activity of these antioxidant enzymes is measured in tissue homogenates using specific assay kits.[23][24] SOD activity is often determined by its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.[23]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating therapeutic agents in STZ-induced diabetic rats.
References
- 1. Effect of alpha lipoic acid on oxidative stress and vascular wall of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment of (R)‐α‐lipoic acid reduces blood glucose and lipid levels in high‐fat diet and low‐dose streptozotocin‐induced metabolic syndrome and type 2 diabetes in Sprague‐Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Antidepressant action of emoxipin and mexidol in mice with alloxan diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Chronic treatment of (R)- α-lipoic acid reduces blood glucose and lipid levels in high-fat diet and low-dose streptozotocin-induced metabolic syndrome and type 2 diabetes in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifenscience.org [lifenscience.org]
- 15. Mitigation of the hyperglycemic effect of streptozotocin-induced diabetes albino rats using biosynthesized copper oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of alpha-lipoic acid on biomarkers of oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 23. signosisinc.com [signosisinc.com]
- 24. 2.4. Assay of Oxidative Stress Markers and Antioxidants [bio-protocol.org]
Efficacy of Emoxypine Versus Other Iron Chelators in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of iron in the brain is a significant contributor to the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This excess iron catalyzes the formation of reactive oxygen species, leading to oxidative stress, neuroinflammation, and ultimately, neuronal cell death. Iron chelators, which bind to and remove excess iron, represent a promising therapeutic strategy. This guide provides an objective comparison of the efficacy of Emoxypine against other well-known iron chelators—Deferiprone (B1670187), Deferasirox, and Deferoxamine (B1203445)—in the context of neurodegeneration, supported by experimental data.
Overview of Compared Iron Chelators
This compound is a synthetic antioxidant with a hydroxypyridine structure that exhibits membrane-protective and in vitro iron-chelating properties.[1] Its relatively small size and low molecular weight allow it to cross the blood-brain barrier (BBB), a critical feature for treating neurological disorders.[1]
Deferiprone is an orally active iron chelator that can also penetrate the BBB.[2] It has been investigated in clinical trials for neurodegenerative conditions associated with brain iron accumulation.[2]
Deferasirox is another oral iron chelator; however, its effectiveness in the brain is thought to be limited by poor BBB permeability.[3]
Deferoxamine is a high-affinity iron chelator, but its clinical application in neurodegeneration is hampered by its inability to effectively cross the BBB and the need for parenteral administration.[4] Novel delivery methods, such as intranasal administration, are being explored to overcome these limitations.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of these iron chelators in models of neurodegeneration.
Table 1: Preclinical Efficacy of this compound in a Zebrafish Model of Iron Overload-Induced Neurodegeneration [5]
| Parameter | Outcome with this compound Succinate (B1194679) Treatment |
| Behavioral Outcomes (Y-maze & Novel Tank Test) | |
| Time in Novel Arm (Y-maze) | Significantly increased (p < 0.001) |
| Total Distance Traveled (Y-maze) | Significantly increased (p < 0.001) |
| Time in Upper Zone (Novel Tank Test) | Significantly increased (p < 0.001) |
| Distance Traveled (Novel Tank Test) | Significantly increased (p < 0.001) |
| Latency to Top (Novel Tank Test) | Significantly shorter (p < 0.001) |
| Biochemical Outcomes (Brain Tissue) | |
| Brain Iron Levels | Substantially decreased (p < 0.001) |
| Malondialdehyde (MDA) | Significant reduction |
| Superoxide Dismutase (SOD) | Significant increase |
| Catalase | Significant increase |
| Glutathione (GSH) | Significant increase |
| Acetylcholinesterase (AChE) Activity | Significantly decreased (p < 0.001) |
| Molecular Markers (Brain Tissue) | |
| IL-1β | Significantly reduced (p < 0.001) |
| TNF-α | Significantly reduced (p < 0.001) |
| CDK-5 | Significantly reduced (p < 0.001) |
| GSK-3β | Significantly reduced (p < 0.001) |
| NLRP3 | Significantly reduced (p < 0.001) |
Table 2: Efficacy of Deferiprone in Neurodegenerative Disease Models
| Model | Parameter | Outcome with Deferiprone Treatment | Reference |
| Clinical Trial: Neurodegeneration with Brain Iron Accumulation | Brain Iron (Globus Pallidus T2* MRI) | Significant reduction | [6] |
| Motor Symptoms (UPDRS/III) | Mild-to-moderate improvement | [6] | |
| Clinical Trial: Parkinson's Disease | Substantia Nigra Iron (R2* MRI) | Significant reduction | [7] |
| Motor Symptoms (UPDRS) | Significant improvement | [7] | |
| Preclinical: Tau Mouse Model | Brain Iron Levels | Reduced by 28% | [8] |
| Phosphorylated Tau (AT8) in Hippocampus | Reduced | [8] | |
| Behavior (Y-maze & Open Field) | Improved performance | [8] |
Table 3: Efficacy of Deferoxamine in Neurodegenerative Disease Models
| Model | Administration | Parameter | Outcome with Deferoxamine Treatment | Reference |
| Preclinical: Alzheimer's Disease (APP/PS1 Mice) | Intranasal | Spatial Memory (Morris Water Maze) | Significantly reduced escape latencies | [9] |
| Preclinical: Ischemic Stroke (Rats) | Intranasal | Infarct Volume | Significantly reduced | [10] |
| Clinical Trial: Ischemic Stroke | Intravenous | Clinical Outcome (Day 90) | Trend towards improved outcome | [11] |
Table 4: Efficacy of Deferasirox in Neurodegenerative Disease Models
| Model | Parameter | Outcome with Deferasirox Treatment | Reference |
| Clinical: Aceruloplasminemia | Brain Iron | No effect | [3] |
| Hepatic Iron | Effective reduction | [3] | |
| Preclinical: Tauopathy Animal Models | Hyperphosphorylated Tau | Potential to reduce levels | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Zebrafish Model of Iron Overload-Induced Neurodegeneration
Induction of Neurodegeneration: Adult zebrafish are exposed to iron for 28 days to induce neurodegeneration.[5]
Treatment: Following induction, fish are treated with this compound succinate at concentrations of 4 mg/L, 8 mg/L, and 12 mg/L for 14 days.[5]
Behavioral Analysis:
-
Y-Maze Test: To assess spatial memory, fish are placed in a Y-shaped tank. The time spent in the novel arm and the total distance traveled are recorded.[5]
-
Novel Tank Test: To evaluate anxiety-like behavior and exploration, fish are introduced into a new tank. The time spent in the upper zone, distance traveled, and latency to reach the top are measured.[5]
Biochemical and Molecular Analysis:
-
Brain Homogenate Preparation: Zebrafish brains are dissected and homogenized for subsequent analyses.
-
Iron Level Measurement: Brain iron levels are quantified using established methods such as atomic absorption spectrophotometry.
-
Oxidative Stress Markers:
-
MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
SOD, Catalase, GSH: Assessed using commercially available assay kits.[5]
-
-
Inflammatory Markers (IL-1β, TNF-α, CDK-5, GSK-3β, and NLRP3): Protein levels are measured by enzyme-linked immunosorbent assay (ELISA) or Western blot analysis of brain homogenates.[5]
Measurement of Brain Iron Content in Rodent Models
Tissue Preparation: Mice are sacrificed, and their brains are immediately harvested. Specific brain regions can be dissected.[13]
Digestion: Tissue samples are wet-digested using trace-metal grade nitric acid and heated until digestion is complete.[13]
Quantification: Iron concentration is determined by graphite (B72142) furnace atomic absorption spectrophotometry, normalized to tissue weight.[13] Alternatively, non-invasive imaging techniques like MRI (T2* or R2* relaxometry) are used in both preclinical and clinical settings to quantify brain iron levels.[6][7]
Assessment of Oxidative Stress Markers in Brain Tissue
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
Lipid Peroxidation (MDA): The TBARS assay is a common method. It involves the reaction of MDA with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.
Antioxidant Enzyme Activity (SOD, Catalase, Glutathione Peroxidase): The activity of these enzymes is typically measured using commercially available kits that rely on spectrophotometric or fluorometric detection of enzyme-specific reactions.
DNA/RNA Oxidation (8-OHdG): Measured by immunological assays (e.g., ELISA) or chromatography-mass spectrometry methods.
Signaling Pathways and Experimental Workflows
Iron-Mediated Neurodegeneration Signaling Pathway
Excess iron in the brain contributes to neurodegeneration through multiple pathways. It catalyzes the Fenton reaction, leading to the production of highly reactive hydroxyl radicals and subsequent oxidative stress. This oxidative stress can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and neuronal cell death. Furthermore, iron can promote neuroinflammation through the activation of microglia and the NLRP3 inflammasome, which in turn leads to the release of pro-inflammatory cytokines like IL-1β. The CDK5/GSK3-β pathway is also implicated in this process, contributing to tau hyperphosphorylation and cytoskeletal disruption.[5][14][15]
Caption: Iron-Mediated Neurodegeneration and this compound's Mechanisms.
Experimental Workflow for Evaluating Iron Chelator Efficacy in Zebrafish
The evaluation of an iron chelator's efficacy in a zebrafish model of neurodegeneration follows a structured workflow, from disease induction to multi-level analysis of outcomes. This model allows for relatively high-throughput screening of potential therapeutic compounds.
Caption: Zebrafish Experimental Workflow for Iron Chelator Evaluation.
Logical Relationship of Iron Chelation and Neuroprotection
The therapeutic rationale for using iron chelators in neurodegenerative diseases is based on a clear logical progression. By reducing the excess iron that drives key pathological processes, these compounds can mitigate downstream cellular damage and potentially slow disease progression.
Caption: Logical Flow from Iron Chelation to Neuroprotection.
Conclusion
The available evidence suggests that iron chelation is a viable therapeutic strategy for neurodegenerative diseases. This compound, with its dual antioxidant and iron-chelating properties, as well as its ability to cross the blood-brain barrier, shows considerable promise in preclinical models. It effectively reduces brain iron levels, mitigates oxidative stress and neuroinflammation, and improves behavioral outcomes in a zebrafish model of iron-induced neurodegeneration.
Deferiprone also demonstrates efficacy in reducing brain iron and improving symptoms in both preclinical and clinical settings for conditions like Parkinson's disease and neurodegeneration with brain iron accumulation. Deferoxamine's utility is primarily limited by its poor BBB penetration, though intranasal delivery may offer a solution. Deferasirox appears less suitable for targeting brain iron accumulation due to its limited ability to cross the BBB.
References
- 1. Iron chelators as a therapeutic option for Alzheimer’s disease—A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Chelatable Iron as a Therapeutic Modality in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of deferoxamine on iron overload-induced inhibition of osteogenesis in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron Chelators as Potential Therapeutic Agents for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of the Iron Chelator Deferiprone in Parkinson's Disease [ctv.veeva.com]
- 11. Proof of Concept of Treatment with Novel Hydroxypyridinone Iron Chelators in a Non-Clinical Model of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 12. mdpi.com [mdpi.com]
- 13. Iron Chelators and Alzheimer's Disease Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycogen Synthase Kinase-3β, NLRP3 Inflammasome, and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BRCC3 regulated by Cdk5 promotes the activation of neuronal NLRP3 inflammasome in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emoxypine and Other Cardioprotective Agents in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo cardioprotective effects of Emoxypine and two alternative therapeutic agents, Trimetazidine (B612337) and Mildronate (B1676175). The information is compiled from published preclinical studies to assist researchers in evaluating and potentially replicating findings related to cardiac ischemia-reperfusion injury.
Executive Summary
This compound, a synthetic antioxidant, has demonstrated cardioprotective effects in a canine model of myocardial ischemia-reperfusion injury, primarily attributed to its ability to limit infarct size and reduce the release of cardiac enzymes. Its mechanism of action is linked to the inhibition of lipid peroxidation and enhancement of the antioxidant defense system. In comparison, Trimetazidine and Mildronate exert their cardioprotective effects through metabolic modulation. Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation by inhibiting 3-ketoacyl-CoA thiolase. Mildronate also induces a similar metabolic shift by inhibiting carnitine biosynthesis. While direct comparative in vivo studies are limited, this guide presents available data to facilitate an objective assessment of these compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vivo studies on this compound, Trimetazidine, and Mildronate in models of myocardial ischemia-reperfusion injury. It is important to note that the studies were conducted in different animal models, which should be considered when comparing the results directly.
Table 1: Effect of this compound on Infarct Size and Cardiac Enzymes in a Canine Model
| Treatment Group | Dose | Infarct Size (% of area at risk) | Plasma Creatine (B1669601) Kinase (CK) Activity | Animal Model | Ischemia Duration | Reperfusion Duration |
| Control | - | - | Increased | Dog | 180 min | Not specified |
| This compound | 10 mg/kg | Limited | Reduced | Dog | 180 min | Not specified |
| This compound | 40 mg/kg | Protective effect attenuated | Higher than control | Dog | 180 min | Not specified |
Data from Konorev et al., 1990.[1]
Table 2: Effect of Trimetazidine on Myocardial Infarct Size in a Murine Model
| Treatment Group | Myocardial Infarct Size | Animal Model | Ischemia Duration | Reperfusion Duration |
| Control | - | Mouse (C57BL/6J WT) | - | - |
| Trimetazidine | Reduced | Mouse (C57BL/6J WT) | - | - |
| Trimetazidine + AMPK KD | Reduction impaired | Mouse (AMPK Kinase Dead) | - | - |
| Trimetazidine + AMPK KD + PD98059 (ERK inhibitor) | Cardioprotection abolished | Mouse (AMPK Kinase Dead) | - | - |
Data from Liu et al., 2015.[2][3]
Table 3: Effect of Mildronate on Myocardial Infarct Size in a Rat Model
| Treatment Group | Dose | Treatment Duration | Infarct Size Reduction | Animal Model |
| Control | - | 14 days | - | Rat |
| Mildronate | 100 mg/kg | 14 days | Significant reduction | Rat |
| Mildronate + L-carnitine | 100 mg/kg + 100 mg/kg | 14 days | No significant impact | Rat |
Data from Liepinsh et al., 2011.[4][5]
Experimental Protocols
This compound Cardioprotection Study in Dogs
Objective: To investigate the effect of this compound on infarct size and plasma creatine kinase (CK) activity in a model of myocardial ischemia and reperfusion.[1]
Animal Model: Open-chest anesthetized dogs.[1]
Ischemia-Reperfusion Protocol:
-
The left anterior descending coronary artery is occluded for 180 minutes to induce myocardial ischemia.[1]
-
Following the ischemic period, the myocardium is reperfused.[1]
Drug Administration:
-
This compound is administered intravenously at doses of 10 mg/kg or 40 mg/kg, starting at the 120th minute of coronary artery occlusion.[1]
Endpoint Measurement:
-
Infarct Size: The extent of myocardial infarction is measured.[1]
-
Plasma Creatine Kinase (CK) Activity: Blood samples are collected to measure the activity of CK, a marker of myocardial injury.[1]
Trimetazidine Cardioprotection Study in Mice
Objective: To determine the role of AMPK and ERK signaling pathways in the cardioprotective effect of Trimetazidine against ischemia-reperfusion injury.[2][3]
Animal Model: C57BL/6J wild-type (WT) mice and AMPK kinase-dead (KD) transgenic mice.[2][3]
Ischemia-Reperfusion Protocol:
-
Regional myocardial ischemia is induced by ligating the left anterior descending coronary artery (LAD).[2][3]
-
After a period of ischemia, the ligature is released to allow for reperfusion.[2][3]
Drug Administration:
Endpoint Measurement:
-
Myocardial Infarct Size: The size of the myocardial infarction is determined to assess the extent of cardiac injury.[2][3]
-
Signaling Pathway Activation: The activation of AMPK and ERK signaling pathways is assessed.[2][3]
-
Metabolic Substrate Oxidation: The rates of glucose and fatty acid oxidation in the heart are measured using an ex vivo working heart perfusion system.[2][3]
Mildronate Cardioprotection Study in Rats
Objective: To evaluate the cardioprotective effect of Mildronate and its interaction with L-carnitine in a model of ischemia-reperfusion injury.[4][5]
Animal Model: Male Wistar rats.[4][5]
Drug Administration:
-
Rats are treated with Mildronate (100 mg/kg), a combination of Mildronate (100 mg/kg) and L-carnitine (100 mg/kg), or a control vehicle for 14 days.[4][5]
Ischemia-Reperfusion Protocol:
Endpoint Measurement:
-
Infarct Size: The size of the myocardial infarction is measured.[4][5]
-
L-carnitine and γ-butyrobetaine (GBB) concentrations: The levels of these molecules are measured in the heart tissue.[4][5]
-
Mitochondrial Respiration: The rate of mitochondrial respiration is assessed.[4][5]
-
Carnitine Palmitoyltransferase I (CPT-I) Activity: The activity of this enzyme involved in fatty acid metabolism is measured.[4][5]
Signaling Pathways and Mechanisms of Action
This compound: Antioxidant and Membrane-Protective Effects
This compound's cardioprotective effects are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It is believed to inhibit the generation of reactive oxygen species (ROS) and scavenge free radicals, thereby mitigating oxidative stress during ischemia-reperfusion.[6] Additionally, it helps to stabilize cellular membranes, preserving their integrity and function in the face of ischemic injury.
Caption: Proposed mechanism of this compound's cardioprotective action.
Trimetazidine: Metabolic Modulation via AMPK and ERK Signaling
Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption.[2][3] This is achieved by inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase. This metabolic shift leads to the activation of AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and protection against ischemic injury.[2][3]
Caption: Trimetazidine's cardioprotective signaling pathway.
Mildronate: Modulation of Carnitine Biosynthesis
Mildronate's cardioprotective mechanism involves the inhibition of γ-butyrobetaine hydroxylase, a key enzyme in the biosynthesis of carnitine.[7][8] This leads to a decrease in intracellular carnitine levels, which in turn reduces the transport of long-chain fatty acids into the mitochondria for oxidation.[4][5] Consequently, the heart shifts its energy metabolism towards glucose oxidation, a more oxygen-sparing pathway, which is beneficial under ischemic conditions.
Caption: Mildronate's mechanism of cardioprotection.
Experimental Workflow: In Vivo Myocardial Ischemia-Reperfusion Model
The following diagram illustrates a general experimental workflow for inducing and assessing myocardial ischemia-reperfusion injury in a rodent model, a common approach in the studies cited.
Caption: General workflow for in vivo myocardial I/R studies.
References
- 1. [Emoxipin in reperfusion of ischemic myocardium in dogs: effects on infarct size and plasma creatine kinase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardioprotective effect of mildronate is diminished after co-treatment with L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mildronate: cardioprotective action through carnitine-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.rsu.lv [science.rsu.lv]
A Comparative Analysis of Emoxypine and Reamberin on Cerebral Blood Flow and Neuroprotection
In the landscape of neuroprotective agents, Emoxypine and Reamberin have emerged as compounds with potential therapeutic benefits in conditions associated with cerebral ischemia. While both drugs aim to mitigate the damaging effects of reduced cerebral blood flow, they exhibit distinct mechanisms of action and have been evaluated in different experimental and clinical contexts. This guide provides a comparative study of this compound and Reamberin, focusing on their effects on cerebral blood flow and their broader cerebroprotective properties, supported by available experimental data.
Introduction to this compound and Reamberin
This compound , a synthetic antioxidant, is a 3-hydroxypyridine (B118123) derivative.[1][2] It is known for its membrane-protective, anticonvulsant, and anxiolytic properties.[1] Its neuroprotective effects are largely attributed to its ability to inhibit lipid peroxidation and scavenge free radicals, thus protecting neurons from oxidative stress, a key pathological process in cerebral ischemia.[1][2] this compound is also known by the brand name Mexidol.[3]
Reamberin is a succinate-based infusion solution. Its therapeutic effect is primarily linked to its antihypoxic properties.[4][5] The active component, succinic acid, is a crucial intermediate in the Krebs cycle, and its administration is intended to support cellular energy metabolism, particularly under hypoxic conditions, by stimulating aerobic processes and reducing the formation of free radicals.[4][5]
Comparative Experimental Data
Direct comparative studies focusing specifically on the quantitative effects of this compound and Reamberin on cerebral blood flow are limited in the readily available scientific literature. However, a preclinical study by Volchegorskii et al. (2013) provides a valuable comparison of their cerebroprotective effects in a rat model of alloxan-induced diabetes, a condition known to have neurological complications. While not a direct model of cerebral ischemia, this study offers insights into the neuroprotective capacities of these drugs.
Table 1: Comparative Cerebroprotective Effects of this compound and Reamberin in a Rat Model of Alloxan Diabetes [6]
| Parameter | Control (Alloxan Diabetes) | This compound | Reamberin |
| Neocortex (Layers I-III) | |||
| Neuron Count | Decreased | Prevention of neuron loss | Prevention of neuron loss |
| Astrocyte Count | Decreased | Prevention of astrocyte loss | Prevention of astrocyte loss |
| Hippocampus (CA1 Field) | |||
| Neuron Count | No significant change | Increased | Decreased |
| Oligodendrocyte Count | No significant change | Increased | Decreased |
| Microglial Infiltration | Increased | No significant effect | Limited |
| Hypothalamus (Paraventricular Nucleus) | |||
| Neuron Count | Decreased | Prevention of neuron loss | Prevention of neuron loss |
Experimental Protocols
Cerebroprotective Effects in Alloxan-Induced Diabetes Mellitus
The comparative data presented in Table 1 was obtained from a study with the following experimental protocol:
-
Animal Model: The study utilized a rat model of alloxan-induced diabetes mellitus. Alloxan is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to hyperglycemia and subsequent neurological complications.
-
Drug Administration:
-
This compound (Emoxipin and Mexidol) and Reamberin were administered to the diabetic rats.
-
The drugs were given in seven injections at their optimal doses.
-
-
Cellular Composition Analysis: The primary outcome measured was the cellular composition of various brain structures, including the cerebrocortex and diencephalon. This was likely achieved through histological analysis of brain tissue sections, involving cell counting and morphological assessment of neurons, astrocytes, oligodendrocytes, and microglia.
-
Correlation with Hyperglycemia: The study also analyzed the correlation between the changes in cellular composition and the severity of hyperglycemia.[6]
Typical Experimental Workflow for Preclinical Cerebral Ischemia Studies
While specific quantitative data on cerebral blood flow for this compound and Reamberin is scarce, the following diagram illustrates a common experimental workflow used in preclinical studies to investigate the effects of therapeutic agents on cerebral ischemia.
Mechanisms of Action and Signaling Pathways
The distinct chemical nature of this compound and Reamberin dictates their different mechanisms of action at the cellular and molecular level.
This compound: Antioxidant and Anti-inflammatory Pathways
This compound's neuroprotective effects are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. It directly scavenges free radicals and inhibits lipid peroxidation in cell membranes.[1][2] Recent studies suggest its involvement in modulating specific signaling pathways implicated in neuronal survival and inflammation.
References
- 1. Krebs Cycle Intermediates Protective against Oxidative Stress by Modulating the Level of Reactive Oxygen Species in Neuronal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The effect of Mexidol on the level of neurogenesis markers in acute cerebrovascular accident in the experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Emoxypine's Antioxidant Capacity Against Trolox: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing the antioxidant capacity of Emoxypine against Trolox, the widely accepted benchmark standard. Due to a lack of publicly available, direct comparative studies providing quantitative Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound, this document focuses on the detailed methodologies and data presentation structures required to perform such a benchmark. By following the outlined experimental protocols, researchers can generate the necessary data to facilitate a robust comparison.
Introduction to Antioxidant Capacity and the Trolox Standard
Antioxidant capacity refers to the ability of a compound to inhibit oxidative processes, most often by scavenging free radicals. This is a critical area of study in drug development, as oxidative stress is implicated in a wide range of pathologies. To standardize the measurement of antioxidant capacity across different studies and compounds, a common reference standard is essential. Trolox, a water-soluble analog of Vitamin E, serves this purpose.[1][2] Its primary role is to provide a benchmark against which the antioxidant potential of other substances can be measured, with results often expressed in Trolox Equivalents (TE).[1]
This compound (2-ethyl-6-methyl-3-hydroxypyridine) is recognized for its antioxidant properties, which are thought to contribute to its neuroprotective and cardioprotective effects.[3][4][5] It is purported to inhibit the oxidation of biomembrane lipids and increase the activity of antioxidant enzymes.[3][5] A direct, quantitative comparison of its antioxidant capacity to Trolox would provide valuable data for researchers evaluating its therapeutic potential.
Chemical Structures and Mechanisms of Action
This compound
This compound's antioxidant activity is attributed to its 3-hydroxypyridine (B118123) structure. It is believed to act as a free radical scavenger and an inhibitor of lipid peroxidation.[4] Furthermore, it may enhance the body's endogenous antioxidant defense systems.[6]
Trolox
Trolox's antioxidant activity stems from the hydroxyl group on its chromanol ring. It can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative chain reactions.[7] This mechanism is representative of chain-breaking antioxidants.
Quantitative Data Comparison
While direct comparative data is not currently available in the literature, the following table provides a template for presenting the results of the experimental assays detailed below. The primary metric for comparison is the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of this compound in terms of Trolox concentration that would yield the same effect.
| Antioxidant Assay | Parameter | This compound (μmol TE/g) | Trolox (μmol TE/g) |
| ORAC | Peroxyl Radical Scavenging | Data to be determined | 1.00 (by definition) |
| ABTS | Radical Cation Scavenging | Data to be determined | 1.00 (by definition) |
| DPPH | Free Radical Scavenging | Data to be determined | 1.00 (by definition) |
Experimental Protocols
To generate the data for the comparison table, the following standardized antioxidant capacity assays should be performed.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by a peroxyl radical generator.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein in a phosphate (B84403) buffer (pH 7.4).
-
Prepare working solutions of Trolox (as the standard) and this compound in the same buffer.
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Assay Procedure:
-
In a 96-well microplate, add the Fluorescein solution to each well.
-
Add either the buffer (for blank), Trolox standards, or this compound samples to the appropriate wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Subtract the AUC of the blank from the AUC of each sample to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox Equivalents per gram of this compound (μmol TE/g).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution and a potassium persulfate solution.
-
Mix the two solutions to generate the ABTS•+ radical cation. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare working solutions of Trolox and this compound.
-
-
Assay Procedure:
-
Add the diluted ABTS•+ solution to test tubes or microplate wells.
-
Add the Trolox standards or this compound samples to the ABTS•+ solution.
-
-
Data Acquisition and Analysis:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance for each sample compared to a blank.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the TEAC value of this compound from the Trolox standard curve.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare working solutions of Trolox and this compound.
-
-
Assay Procedure:
-
Add the DPPH solution to test tubes or microplate wells.
-
Add the Trolox standards or this compound samples to the DPPH solution.
-
-
Data Acquisition and Analysis:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot a standard curve of percentage scavenging versus Trolox concentration.
-
Determine the TEAC value of this compound from the standard curve.
-
Mandatory Visualizations
References
- 1. Trolox - Wikipedia [en.wikipedia.org]
- 2. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. predatornutrition.com [predatornutrition.com]
- 6. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Emoxypine and Other Nootropics in the Arena of Neuro-repair
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Emoxypine against other prominent nootropics—Piracetam, Citicoline (B1669096), and Cerebrolysin—in the context of neuro-repair. This document synthesizes available experimental data to illuminate the mechanisms, efficacy, and methodologies pertinent to their neuro-reparative potential.
Executive Summary
The quest for effective neuro-reparative agents is a cornerstone of modern neuroscience and drug development. This guide delves into the comparative efficacy of four notable nootropic compounds: this compound, Piracetam, Citicoline, and Cerebrolysin. While direct head-to-head clinical trials with standardized methodologies remain limited, this analysis consolidates preclinical and clinical findings to offer a comparative perspective on their mechanisms and neuro-reparative outcomes. This compound distinguishes itself with potent antioxidant and membrane-stabilizing properties. Piracetam is noted for its influence on neuronal membrane fluidity and neurotransmitter systems. Citicoline contributes to neuronal membrane integrity by providing essential precursors for phospholipid synthesis. Cerebrolysin, a peptide mixture, mimics the action of neurotrophic factors to support neuronal survival and plasticity.
Comparative Data on Neuro-reparative Effects
The following tables summarize quantitative data from various studies, offering a glimpse into the comparative performance of these nootropics across different neuro-reparative assays. It is crucial to note that the data is collated from separate studies with varying experimental designs, which should be considered when interpreting the results.
Table 1: Neuronal Viability and Neuroprotection
| Nootropic | Assay | Model | Treatment | Key Findings | Reference |
| This compound | Antioxidant Activity | In vitro | Not specified | Potent antioxidant effect, inhibits free-radical processes.[1][2] | |
| Piracetam | Mitochondrial Membrane Potential | PC12 cells with oxidative stress | 500 µM Piracetam | Protective against SNP-induced mitochondrial dysfunction in aged mouse cells.[3] | |
| Citicoline | MTT Assay | Neuro-2A cells with oxidative injury | 0.1 µM Citicoline | Improved survival of neurons after oxidative injury.[4] | |
| Cerebrolysin | MTT Assay | Neuro-2A cells with oxidative injury | 0.2 µg/ml Cerebrolysin | Improved survival of neurons after oxidative injury.[4] | |
| Citicoline vs. Piracetam | Neuronal Destruction | Neonatal rabbits with hypoxic-ischemic brain damage | Citicoline (T), Piracetam (P), Combination (PT) | Neuronal destruction: Control (45%), T (12.5%), P (37.5%), PT (20-25%). Citicoline was more effective than Piracetam.[5] |
Table 2: Neurite Outgrowth and Neuroplasticity
| Nootropic | Assay | Model | Treatment | Key Findings | Reference |
| Piracetam | Neurite Outgrowth | SH-SY5Y cells | 1 mM Piracetam for 72h | Improves neuritogenesis and diminishes neurite shortening after mitochondrial impairment.[6] | |
| Citicoline | Synaptic Spine Density | Rats with MCA occlusion | Citicoline for 1-2 weeks | Increased neuronal synaptic spines.[7] | |
| Cerebrolysin | Neurite Outgrowth | In vitro | Not specified | Promotes neurite outgrowth and cholinergic fiber regeneration. |
Table 3: Oxidative Stress Markers
| Nootropic | Assay | Model | Treatment | Key Findings | Reference |
| This compound | Antioxidant Enzyme Activity | In vitro | Not specified | Increases the activity of catalase and glutathione (B108866) peroxidase.[8] | |
| Cerebrolysin | Apoptosis Assay | Human Peripheral Blood Lymphocytes with oxidative stress | Not specified | Significantly reduced the number of apoptotic cells after dRib treatment.[9] |
Table 4: Clinical/Functional Outcomes in Stroke Models
| Nootropic | Outcome Measure | Patient Population | Treatment | Key Findings | Reference |
| Citicoline | NIHSS, Barthel Index | Acute ischemic stroke | 500 mg/day for 6 weeks | 33% increased probability of complete recovery in patients with moderate to severe stroke.[7] | |
| Citicoline vs. Piracetam | NIHSS Improvement | Post-stroke patients | Citicoline alone vs. Citicoline + Piracetam | 32% improvement with Citicoline alone; 38% improvement with combination.[10] | |
| Citicoline vs. Citicoline + Piracetam | Functional & Cognitive Improvement (mRS, BI) | Moderate-to-severe acute ischemic stroke | Citicoline alone vs. Citicoline + Piracetam | Citicoline alone showed better overall functional and cognitive improvement after 90 days.[7] | |
| Cerebrolysin | Fugl-Meyer Assessment | Ischemic stroke patients with severe motor impairment | Cerebrolysin + Rehabilitation vs. Placebo + Rehabilitation | Significant interaction between time and intervention, favoring Cerebrolysin for motor recovery.[11] |
Signaling Pathways and Mechanisms of Action
The neuro-reparative effects of these nootropics are mediated by distinct and sometimes overlapping signaling pathways.
This compound: Antioxidant and Membrane Protection
This compound's primary mechanism is centered on its potent antioxidant and membrane-stabilizing effects. It inhibits lipid peroxidation, enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase, and modulates membrane-bound enzymes and receptor complexes.[12]
Piracetam: Enhancing Neuronal Plasticity
Piracetam is thought to improve neuroplasticity by enhancing mitochondrial function and dynamics. It has been shown to improve neurite outgrowth and restore the fluidity of neuronal membranes, which can be impaired in aging and neurodegenerative conditions.[3][13][14][15][16]
Citicoline: Supporting Neuronal Membrane Repair
Citicoline acts as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. By providing choline (B1196258) and cytidine, it supports the repair and integrity of neuronal membranes, which is crucial for recovery from ischemic events.[4][17][18]
Cerebrolysin: Mimicking Neurotrophic Factors
Cerebrolysin, a mixture of peptides, exerts its neuro-reparative effects by mimicking endogenous neurotrophic factors. It activates signaling pathways such as the Sonic hedgehog (Shh) and PI3K/Akt pathways, leading to enhanced neurogenesis, oligodendrogenesis, and synaptic plasticity.[17][19][20][21]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
General Experimental Workflow for In Vitro Neuro-repair Studies
Neuronal Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[15][22][23][24][25]
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the nootropic compounds at various concentrations, with or without an injury-inducing agent (e.g., H₂O₂ for oxidative stress). Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Lipid Peroxidation (MDA) Assay
Principle: This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation and a marker of oxidative stress. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[3][8][14][26][27]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and treated groups.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample with a solution containing TBA and an acid (e.g., trichloroacetic acid or sulfuric acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Neurite Outgrowth Assay
Principle: This assay assesses the ability of neurons to extend neurites (axons and dendrites), a key process in neuronal development and repair. Neurite length and branching can be quantified using immunofluorescence microscopy and image analysis software.[9][16]
Protocol:
-
Cell Plating: Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips or plates) that promotes neurite extension.
-
Treatment: Treat the cells with the nootropic compounds at different concentrations.
-
Incubation: Incubate the cells for a period sufficient for neurite outgrowth to occur (typically 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize them. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin or MAP2) and a fluorescent secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ or specialized software) to automatically or semi-automatically trace and measure the length of neurites, the number of branches, and the number of neurite-bearing cells.
-
Data Analysis: Quantify and compare the neurite outgrowth parameters between the different treatment groups.
Conclusion
This comparative guide provides a foundational overview of this compound, Piracetam, Citicoline, and Cerebrolysin in the context of neuro-repair. While each compound demonstrates potential through distinct mechanisms, the need for standardized, direct head-to-head studies is evident to establish a definitive hierarchy of efficacy. This compound's strong antioxidant profile, Piracetam's role in neuroplasticity, Citicoline's contribution to membrane repair, and Cerebrolysin's neurotrophic-like actions all present compelling avenues for further research and development in the pursuit of novel therapies for neurological disorders. The provided experimental protocols serve as a resource for researchers aiming to contribute to this critical area of investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Cerebrolysin and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Citicoline and Piracetam on Hypoxic-ischemic Brain Damage in Neonatal Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrolysin administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study on citicoline vs. citicoline-piracetam in post-stroke. [wisdomlib.org]
- 11. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Piracetam reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Citicoline - Wikipedia [en.wikipedia.org]
- 17. Citicoline Mechanism of Action [witspower.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 27. criver.com [criver.com]
Safety Operating Guide
Emoxypine Disposal Procedures: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Emoxypine, ensuring minimal environmental impact and adherence to regulatory standards.
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. While this compound succinate (B1194679) is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), responsible management of its disposal is a critical component of laboratory safety and environmental stewardship.[1][2] Adherence to these procedures will help ensure compliance with general pharmaceutical waste regulations and promote a culture of safety and environmental responsibility within your organization.
Initial Assessment and Safety Precautions
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for this compound succinate indicates that it is not a hazardous substance.[1][2] However, general laboratory safety protocols should always be observed. In the event of a spill, the area should be evacuated, and adequate ventilation ensured.[2] Spills can be absorbed with a liquid-binding material such as diatomite or universal binders, and the contaminated material should be disposed of according to the procedures outlined below.[2]
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Safety glasses
-
Gloves
-
Lab coat
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States.[3][4] A key piece of legislation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[3] While this compound is not currently classified as hazardous, it is crucial to be aware of and comply with all federal, state, and local regulations regarding chemical and pharmaceutical waste disposal, as these can be more stringent than federal guidelines.[3] A significant recent development is the EPA's Subpart P regulation, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[4] Although this compound is not classified as hazardous, avoiding sewer disposal is a best practice to prevent environmental contamination.[5]
Disposal Options for Non-Hazardous Pharmaceutical Compounds
The following table summarizes the recommended disposal options for a non-hazardous compound like this compound in a laboratory setting.
| Disposal Method | Description | Suitability for Non-Hazardous Compounds (e.g., this compound) | Key Considerations |
| Licensed Waste Contractor | A specialized company that handles the collection, transportation, and disposal of chemical and pharmaceutical waste. | Highly Recommended | Ensures compliance with all regulations. Provides a clear chain of custody for waste disposal. |
| In-house Waste Management | Following established institutional procedures for chemical waste. This may involve collection in designated containers for pickup by a licensed contractor. | Recommended | Requires clear internal protocols and trained personnel.[4] |
| Incineration | High-temperature destruction of the waste. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4] | Suitable | This is often the method used by licensed waste contractors. |
| Landfill | Disposal in a specially designed landfill that prevents leaching of substances into the groundwater.[6] | Less Suitable | Should only be considered if incineration is not an option and the landfill is specifically permitted for this type of waste. |
| Sewer/Drain Disposal | Flushing the substance down the drain. | Not Recommended | Even for non-hazardous substances, this can contribute to environmental contamination as wastewater treatment plants may not effectively remove all chemical compounds.[5] |
| Trash Disposal | Disposing of the substance in the regular trash. | Not Recommended for Neat Compounds | For trace amounts on contaminated labware (e.g., paper towels), this may be acceptable based on institutional policy. The FDA provides guidance for household medication disposal in trash, which involves mixing with an undesirable substance.[7] |
Step-by-Step Disposal Protocol for this compound
The following workflow provides a systematic approach to the disposal of this compound in a research environment.
Experimental Protocol: Disposal of this compound Waste
Objective: To safely and compliantly dispose of waste this compound and contaminated materials.
Materials:
-
Waste this compound (solid or solution)
-
Appropriate waste container (as specified by institutional policy or licensed waste contractor)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Absorbent material (e.g., diatomite, universal binders) for spills
-
Waste disposal labels
Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Containment:
-
Solid Waste: Place solid this compound waste in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Collect this compound solutions in a compatible, sealed, and labeled waste container. Do not overfill containers.
-
Contaminated Labware: Dispose of minimally contaminated items like gloves and wipes in accordance with your institution's guidelines for chemically contaminated solid waste.
-
-
Labeling: Label the waste container clearly with "this compound Waste" and any other information required by your institution or waste contractor (e.g., concentration, date).
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Follow your institution's procedure to arrange for the pickup of the waste by a licensed waste disposal contractor.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your laboratory's standard operating procedures and any regulatory requirements.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
Personal protective equipment for handling Emoxypine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Emoxypine (also known as this compound succinate, Mexidol, or 2-ethyl-6-methyl-3-hydroxypyridine). Adherence to these procedures is crucial for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, proper handling protocols for chemical compounds should always be observed.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes and airborne particles.[2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is required to protect the skin.[2] |
| Respiratory Protection | Suitable Respirator | Recommended when there is a potential for dust or aerosol formation.[2] Use in well-ventilated areas is crucial. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard information.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The recommended storage temperature is typically 4°C for sealed storage, away from moisture.[2] For solutions in solvent, storage at -20°C for one month or -80°C for six months is advised.[2]
Handling and Experimental Protocols
General Precautions for Handling Chemical Powders:
-
Ventilation: Always handle this compound powder in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of the powder.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Experimental Workflow for Handling this compound Powder:
-
Preparation: Before starting any work, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and have the required PPE readily available.
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood or on a balance with a draft shield to minimize the dispersion of dust.
-
Dissolving: If preparing a solution, add the powder to the solvent slowly and stir gently to avoid splashing.
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and equipment.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][2] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Spill Response:
For a minor spill of this compound powder, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Gently sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow. As this compound is considered non-hazardous, disposal should follow institutional and local regulations for non-hazardous pharmaceutical waste.[2]
-
Waste Segregation: Do not mix this compound waste with hazardous chemical waste. It should be segregated into a clearly labeled container for non-hazardous pharmaceutical waste.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a sealed and properly labeled container.
-
Disposal Method: The preferred method of disposal for non-hazardous pharmaceutical waste is typically incineration by a licensed waste disposal service. Avoid disposing of this compound down the drain unless specifically permitted by local regulations and the wastewater treatment facility.
Quantitative Data
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3] This is consistent with its classification as a non-hazardous substance.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
